molecular formula C6H6BrN3O4 B2829426 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid CAS No. 1006993-36-7

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2829426
CAS No.: 1006993-36-7
M. Wt: 264.035
InChI Key: ZZMXTQHEZQCMRL-UHFFFAOYSA-N
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Description

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C6H6BrN3O4 and its molecular weight is 264.035. The purity is usually 95%.
BenchChem offers high-quality 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromo-3-nitropyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c7-4-3-9(2-1-5(11)12)8-6(4)10(13)14/h3H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMXTQHEZQCMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCC(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-3-nitro-1H-pyrazole-1-propionic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-bromo-3-nitro-1H-pyrazole-1-propionic acid: Synthesis, Characterization, and Applications

For researchers, scientists, and professionals in drug development, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of applications, ranging from pharmaceuticals to materials science.[1][2] This guide provides a comprehensive technical overview of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid, a functionalized pyrazole derivative with potential as a versatile building block.

Molecular Structure and Physicochemical Properties

4-bromo-3-nitro-1H-pyrazole-1-propionic acid is a pyrazole derivative featuring a bromine atom at the 4-position, a nitro group at the 3-position, and a propionic acid substituent on the N1 nitrogen. This combination of functional groups offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry.

cluster_0 4-bromo-3-nitro-1H-pyrazole-1-propionic acid a

Caption: Chemical structure of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.

Table 1: Physicochemical Properties of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid

PropertyValueSource
CAS Number 1006993-36-7[3]
Molecular Formula C₆H₆BrN₃O₄[3]
Molecular Weight 264.03 g/mol [3]
Purity ≥98%[3]
Storage Sealed in dry, 2-8°C[3]

Proposed Synthetic Pathway

The synthesis of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid can be achieved through a multi-step process starting from the commercially available 4-bromo-1H-pyrazole. The proposed pathway involves nitration of the pyrazole ring followed by N-alkylation and subsequent hydrolysis.

G A 4-bromo-1H-pyrazole B Nitration (HNO3/H2SO4) A->B Step 1 C 4-bromo-3-nitro-1H-pyrazole B->C D N-alkylation (Br(CH2)2COOEt, Base) C->D Step 2 E Ethyl 4-bromo-3-nitro-1H-pyrazole-1-propanoate D->E F Hydrolysis (LiOH, THF/H2O) E->F Step 3 G 4-bromo-3-nitro-1H-pyrazole-1-propionic acid F->G

Caption: Proposed synthetic workflow for 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.

Detailed Experimental Protocols

The following protocols are based on established methodologies for pyrazole chemistry and serve as a guide for the synthesis of the target compound.

Step 1: Synthesis of 4-bromo-3-nitro-1H-pyrazole

The nitration of 4-bromopyrazoles can lead to nitrodebromination; however, under controlled conditions, the desired 4-bromo-3-nitropyrazole can be obtained.[4]

  • Materials: 4-bromo-1H-pyrazole, fuming nitric acid, sulfuric acid.

  • Procedure:

    • To a cooled (0 °C) and stirred solution of 4-bromo-1H-pyrazole in concentrated sulfuric acid, add fuming nitric acid dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Synthesis of Ethyl 4-bromo-3-nitro-1H-pyrazole-1-propanoate

N-alkylation of the pyrazole ring is a common transformation.[5] The use of a base is crucial for the deprotonation of the pyrazole nitrogen.

  • Materials: 4-bromo-3-nitro-1H-pyrazole, ethyl 3-bromopropionate, potassium carbonate, acetone.

  • Procedure:

    • To a solution of 4-bromo-3-nitro-1H-pyrazole in acetone, add potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add ethyl 3-bromopropionate dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 4-bromo-3-nitro-1H-pyrazole-1-propionic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Materials: Ethyl 4-bromo-3-nitro-1H-pyrazole-1-propanoate, lithium hydroxide, tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water.

    • Add lithium hydroxide and stir the reaction mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution with dilute HCl to a pH of 2-3.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-bromo-3-nitro-1H-pyrazole-1-propionic acid.

Spectroscopic Characterization (Expected)

While specific experimental data for the title compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for 4-bromo-3-nitro-1H-pyrazole-1-propionic acid

Technique Expected Signals/Bands
¹H NMR - Triplet around 4.5-4.7 ppm (2H, -N-CH₂-) - Triplet around 2.8-3.0 ppm (2H, -CH₂-COOH) - Singlet around 8.0-8.2 ppm (1H, pyrazole C5-H) - Broad singlet for the carboxylic acid proton (-COOH)
¹³C NMR - Signal for the pyrazole C5 carbon - Signals for the pyrazole C3 and C4 carbons (bearing the nitro and bromo groups) - Signals for the two methylene carbons of the propionic acid chain - Signal for the carboxylic acid carbonyl carbon
IR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (2500-3300) - C=O stretch from the carboxylic acid (around 1700-1725) - Asymmetric and symmetric N-O stretches from the nitro group (around 1520-1560 and 1340-1380) - C-N and C=C stretches from the pyrazole ring
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z ≈ 262.9 and 264.9 (due to bromine isotopes)

Applications in Research and Drug Development

The unique arrangement of functional groups in 4-bromo-3-nitro-1H-pyrazole-1-propionic acid makes it a promising scaffold for various applications:

  • Medicinal Chemistry: The pyrazole core is a common motif in many biologically active compounds. The carboxylic acid handle allows for the formation of amide bonds, enabling its conjugation to other molecules of interest. The bromo and nitro groups can be further functionalized through cross-coupling reactions or reduction, respectively, to generate diverse libraries of compounds for drug discovery.

  • Materials Science: Pyrazole derivatives are utilized as ligands for the synthesis of metal-organic frameworks (MOFs).[6] The N-alkylation provides a flexible linker, and the other substituents can be used to tune the electronic properties and coordination behavior of the resulting MOFs.

  • Energetic Materials: Nitropyrazoles are a class of energetic materials that have garnered significant interest.[1][5][7] While the propionic acid substituent would likely decrease its energetic performance, this scaffold could be used to synthesize more complex energetic polymers or co-crystals.

References

  • Radović, A., Giester, G., Tomić, Z. D., Kočović, D., & Jaćimović, Ž. K. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

  • PubChem. (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Fuhrmann, G. D., Butcher, R. J., & Golen, J. A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • ResearchGate. (2015). Nitropyrazoles (review). Retrieved from [Link]

  • Torres, E., & Ghavtadze, N. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

  • Klapötke, T. M., & Krumm, B. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6523. [Link]

  • Zhang, J., Zhang, T., Zhang, J., & Zhang, Q. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(19), 6524. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Yin, C., Li, H., Zhang, J., & Pang, S. (2018). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 42(10), 8092-8099. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). Retrieved from [Link]

Sources

Functionalized Nitropyrazole Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrazoles represent a unique class of high-energy, electron-deficient heterocycles. While historically utilized in energetic materials (explosives and propellants) due to their high nitrogen content and density, they have emerged as critical building blocks in medicinal chemistry. Their utility lies in their ability to serve as precursors to aminopyrazoles —a privileged scaffold in kinase inhibitors (e.g., crizotinib, ruxolitinib)—and their capacity to activate the pyrazole ring towards nucleophilic aromatic substitution (


).

This guide provides a technical roadmap for the synthesis, functionalization, and handling of nitropyrazole building blocks, focusing on regiocontrol and safety.

Structural & Electronic Properties[1][2]

The introduction of a nitro group (


) onto the pyrazole ring dramatically alters its physicochemical profile.
  • Acidity: The electron-withdrawing nature of the nitro group significantly lowers the

    
     of the pyrazole 
    
    
    
    . Unsubstituted pyrazole has a
    
    
    , whereas 4-nitropyrazole has a
    
    
    , making it a better acid and facilitating N-alkylation under milder basic conditions.
  • Dipole & H-Bonding: Nitropyrazoles are strong hydrogen bond acceptors. In the context of drug design, the nitro group is often reduced to an amine, but the nitro-variant itself can serve as a masked polar group or an electrophilic warhead for covalent probes.

  • Energetics: These compounds possess high heats of formation. While mono-nitropyrazoles are generally stable, di- and tri-nitropyrazoles are energetic materials.

    • Safety Directive: Always treat polynitrated pyrazoles as potential explosives. Limit synthesis to milligram scales until thermal stability (DSC/TGA) is established.

Synthetic Access & Regiocontrol

Accessing specific nitropyrazole isomers requires navigating tautomeric equilibria and electrophilic substitution rules.

The 4-Nitropyrazole Route (Electrophilic Aromatic Substitution)

Direct nitration of pyrazoles occurs exclusively at the C4 position due to the electronic enrichment of this site relative to C3/C5.

  • Reagents: Standard nitration utilizes

    
     or acetyl nitrate (
    
    
    
    ).
  • Outcome: High yields of 4-nitropyrazoles.[1]

The 3-Nitropyrazole Route (Rearrangement & Cycloaddition)

Direct nitration does not yield 3-nitropyrazoles. Two primary strategies exist:

  • N-Nitro Rearrangement: Nitration on nitrogen followed by thermal rearrangement (kinetically controlled) moves the nitro group to C3.

  • Cycloaddition: Reaction of nitroolefins with diazo compounds or hydrazones.

Regioselective N-Alkylation

Alkylation of N-unsubstituted nitropyrazoles is complicated by tautomerism.

  • 4-Nitropyrazole: Symmetric; N-alkylation yields a single product.

  • 3-Nitropyrazole: Asymmetric.[2][3] Tautomeric equilibrium exists between 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole.

    • Standard Conditions (

      
      ): Typically favor the 1-alkyl-3-nitropyrazole  (N1 alkylation) due to the thermodynamic stability of the resulting isomer, though steric bulk of the alkylating agent can shift this ratio.
      
    • Guidance: Chromatographic separation is often required.

Visualization: Synthetic Pathways

NitropyrazoleSynthesis cluster_legend Key Pyrazole Unsubstituted Pyrazole Nitration Nitration (HNO3/H2SO4) Pyrazole->Nitration Nitro4 4-Nitropyrazole Nitration->Nitro4 Alkylation4 N-Alkylation (Single Isomer) Nitro4->Alkylation4 Precursor Nitroolefin / Hydrazone Cycloadd [3+2] Cycloaddition Precursor->Cycloadd Nitro3 3-Nitropyrazole (Tautomeric Mix) Cycloadd->Nitro3 Alkylation3 N-Alkylation Nitro3->Alkylation3 Isomer1 1-Alkyl-3-nitro (Major) Alkylation3->Isomer1 Sterics/Thermodynamics Isomer2 1-Alkyl-5-nitro (Minor) Alkylation3->Isomer2 Blue: Intermediate Blue: Intermediate Green: Desired Product Green: Desired Product Blue: Intermediate->Green: Desired Product Red: Side Product Red: Side Product Green: Desired Product->Red: Side Product

Caption: Divergent synthetic pathways for 4-nitro vs. 3-nitropyrazole scaffolds and the regiochemical outcome of N-alkylation.

Functionalization Strategies: The Advantage

The nitro group is a potent activator for Nucleophilic Aromatic Substitution (


). This is particularly valuable for synthesizing fully substituted pyrazoles.
Activation of Halogens

A nitro group at C4 strongly activates halogens at C3 or C5.

  • Substrate: 5-chloro-1-methyl-4-nitropyrazole.

  • Reaction: Treatment with amines, thiols, or alkoxides displaces the chloride.

  • Mechanism: Addition-Elimination via a Meisenheimer complex. The 4-nitro group stabilizes the negative charge in the intermediate.

Nitro Group Displacement (Nitro as Leaving Group)

In polynitrated systems (e.g., 1-methyl-3,4-dinitropyrazole), the nitro group itself can act as a leaving group.

  • Selectivity: The nitro group at C5 is more labile towards nucleophilic attack than the group at C4, allowing for regioselective substitution.

Visualization: Mechanism

SNArMechanism Substrate 5-Chloro-4-nitropyrazole Complex Meisenheimer Complex Substrate->Complex Addition Nu Nucleophile (R-NH2) Nu->Complex Product 5-Amino-4-nitropyrazole Complex->Product Elimination LG Cl- Leaving Group Complex->LG

Caption: Mechanism of Nucleophilic Aromatic Substitution (


) on a 4-nitropyrazole scaffold.

Reduction to Aminopyrazoles[10]

The reduction of the nitro group yields aminopyrazoles, which are critical for hydrogen bonding in the ATP-binding pocket of kinases.

MethodReagentsApplicability
Catalytic Hydrogenation

Standard. Cleanest profile. Avoid if halogens (Cl/Br/I) are present to prevent dehalogenation.
Iron Reduction

Best for halogenated substrates. Mild, functional group tolerant.
Tin Reduction

Aggressive. Useful for sterically hindered nitro groups.
Transfer Hydrogenation

Safer alternative to

gas.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Nitropyrazole

Objective: Synthesis of 1-benzyl-4-nitropyrazole.

  • Dissolution: Dissolve 4-nitropyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add

    
     (1.5 eq) and stir at RT for 30 min.
    
  • Alkylation: Add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Iron-Mediated Reduction (Halogen-Compatible)

Objective: Reduction of 5-chloro-1-methyl-4-nitropyrazole to the amine.

  • Setup: Suspend nitropyrazole (1.0 eq) in EtOH:Water (3:1).

  • Activation: Add

    
     (5.0 eq) and Iron powder (5.0 eq, <10 micron).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove iron oxides. Wash pad with MeOH.

  • Isolation: Concentrate filtrate. Partition residue between saturated

    
     and EtOAc.
    
  • Yield: Typically >90% conversion; product often requires no further purification.

References

  • Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles. MDPI. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. Science Advances. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

  • Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles. Russian Chemical Bulletin. Available at: [Link]

Sources

Technical Whitepaper: 4-Bromo-3-Nitro-1H-Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Properties, Synthetic Architectures, and Applications in Drug Discovery & Energetic Materials

Part 1: Executive Summary

The compound 4-bromo-3-nitro-1H-pyrazole (CAS: 89717-64-6) represents a critical "bifunctional" heterocyclic scaffold. Unlike simple pyrazoles, this derivative possesses two orthogonal reactive handles—a nucleophilic-susceptible nitro group at C3 and an electrophilic/metal-labile bromine at C4—positioned around an acidic N-H core.

This whitepaper analyzes its utility as a linchpin intermediate. In medicinal chemistry, it serves as the primary precursor for 1H-pyrazolo[4,3-b]pyridine kinase inhibitors and antimicrobial agents. In material science, it acts as a density-enhancing precursor for high-nitrogen energetic materials (HEDMs), where the bromine atom is frequently displaced by azido or trinitromethyl groups to boost detonation velocity.

Part 2: Physicochemical Profile & Structural Analysis

Structural Dynamics

The molecule exists in a tautomeric equilibrium, though the 3-nitro-1H-pyrazole form is generally favored in the solid state due to intermolecular hydrogen bonding.

  • Molecular Formula: C₃H₂BrN₃O₂[1][2]

  • Molecular Weight: 191.97 g/mol [1][2]

  • Crystal System: Monoclinic (

    
    )
    
  • Acidity: The electron-withdrawing nature of the nitro (-NO₂) and bromo (-Br) groups significantly increases the acidity of the N1-proton compared to unsubstituted pyrazole (pKa ~14), likely lowering the pKa to the 9–10 range, facilitating facile N-alkylation.

Reactivity Map

The scaffold offers three distinct sites for chemical editing:

  • N1-Position: Highly acidic; undergoes facile

    
     alkylation or Michael addition.
    
  • C3-Nitro Group: A masked amine. Reduction yields 3-amino-4-bromopyrazole, a "gateway" synthase for fused bicyclic systems (e.g., pyrazolopyrimidines).

  • C4-Bromo Group: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or halogen-metal exchange.

Part 3: Synthetic Architectures

The synthesis of 4-bromo-3-nitro-1H-pyrazole must be approached with regiochemical precision to avoid the formation of the 1-nitro isomer or over-bromination.

Primary Route: Bromination of 3-Nitropyrazole

The most robust laboratory protocol involves the electrophilic bromination of the pre-nitrated core. The nitro group at C3 deactivates the ring, but the C4 position remains sufficiently nucleophilic for bromination under controlled conditions.

Mechanism:

  • Starting Material: 3-Nitropyrazole.[3][4]

  • Reagent: Bromine (

    
    ) in water/acetic acid or N-Bromosuccinimide (NBS) in DMF.
    
  • Outcome: Regioselective bromination at C4.

Secondary Route: Nitration-Rearrangement

Direct nitration of 4-bromopyrazole often yields 1-nitro-4-bromopyrazole (kinetic product). This intermediate must undergo thermal rearrangement (140–150°C in anisole or chlorobenzene) to migrate the nitro group to the thermodynamic C3/C5 carbon position.

SynthesisPathways Start Pyrazole Core Nitro 3-Nitropyrazole Start->Nitro Nitration (HNO3/H2SO4) Bromo 4-Bromopyrazole Start->Bromo Bromination (Br2) Target 4-Bromo-3-nitro-1H-pyrazole (Target Scaffold) Nitro->Target Bromination (Br2/H2O) High Yield Route NNitro 1-Nitro-4-bromo-pyrazole (Kinetic Intermediate) Bromo->NNitro Nitration (Ac2O/HNO3) NNitro->Target Thermal Rearrangement (140°C)

Figure 1: Divergent synthetic pathways. The bromination of 3-nitropyrazole (blue path) is preferred for safety and yield.

Part 4: Applications in Drug Discovery[5]

Kinase Inhibitor Development (The "Fusion" Strategy)

The 4-bromo-3-nitro scaffold is the industry-standard starting material for synthesizing pyrazolo[4,3-b]pyridines and pyrazolo[3,4-d]pyrimidines . These fused systems are bioisosteres of purine and are critical in targeting ATP-binding pockets of kinases (e.g., BRK, PTK6).

Synthetic Logic:

  • N-Alkylation: Protect N1 (e.g., with THP or benzyl).

  • Nitro Reduction:

    
     or 
    
    
    
    reduces
    
    
    to
    
    
    .
  • Cyclization: The newly formed amine reacts with the adjacent bromine (via Pd-catalysis) or an external electrophile to close the second ring.

Antimicrobial Agents

Derivatives where the bromine is replaced by aryl groups (via Suzuki coupling) have shown potent activity against S. aureus and M. tuberculosis. The nitro group is often retained or reduced to a sulfonamide to enhance hydrogen bonding with bacterial enzymes.

Part 5: Energetic Materials Precursor

In the field of High-Energy Density Materials (HEDMs), 4-bromo-3-nitro-1H-pyrazole acts as a densification scaffold .

  • Role: The bromine atom is heavy and non-energetic. It serves as a leaving group to introduce high-nitrogen functionalities.

  • Transformation: Nucleophilic substitution of the bromine with azide (

    
    )  or trinitromethyl  anions yields compounds with significantly higher heats of formation and detonation velocities.
    
  • Safety Note: While the bromo-nitro precursor is stable, the azido-nitro derivatives are extremely sensitive primary explosives.

Part 6: Experimental Protocol

Protocol: Synthesis of 4-Bromo-3-nitro-1H-pyrazole via Bromination

Safety Warning: Bromine is corrosive and toxic. Work in a fume hood. Nitrated pyrazoles can be shock-sensitive; handle with care.

Materials:

  • 3-Nitropyrazole (1.13 g, 10 mmol)

  • Bromine (

    
    ) (1.76 g, 11 mmol)
    
  • Sodium Acetate (NaOAc) (buffer)

  • Glacial Acetic Acid (10 mL)

Procedure:

  • Dissolution: Dissolve 3-nitropyrazole and NaOAc (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add bromine dropwise over 20 minutes at room temperature. The solution will turn orange/red.

  • Reaction: Stir the mixture at 60°C for 4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexane). The starting material (

    
     ~0.4) should disappear, replaced by a less polar product (
    
    
    
    ~0.6).
  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). A white to pale-yellow precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold water (

    
    ) to remove residual acid and bromine.
    
  • Purification: Recrystallize from ethanol/water (1:1) if necessary.[1]

  • Yield: Expected yield: 85–92%. Melting Point: 195–197°C.

Part 7: Functionalization Workflow

Functionalization Core 4-Bromo-3-nitro-1H-pyrazole N_Alk N-Alkylation (R-X, K2CO3) Core->N_Alk Azide Nucleophilic Sub. (NaN3) Core->Azide Energetic Material Synthesis Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) N_Alk->Suzuki Functionalize C4 Red Nitro Reduction (Fe/AcOH or H2/Pd) Suzuki->Red Unmask Amine Cyclo Cyclization (Formamide/POCl3) Red->Cyclo Form Pyrazolo[4,3-b]pyridine

Figure 2: The "Lego" logic of the scaffold. Path 1-4 (Blue/Red) leads to kinase inhibitors. The Yellow path leads to energetic materials.

References

  • Synthesis & Reactivity: Selective thermolysis reactions of bromo-1-nitro-1H-pyrazoles. J. Org.[3] Chem. (ACS). Link

  • Crystallography: Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate. Z. Kristallogr. NCS. Link

  • Energetic Materials: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.[2][3][4][5][6][7][8][9][10][11][12] Link

  • Kinase Inhibitors: Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors.[13] PLoS ONE. Link

  • Electrochemical Synthesis: Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry.[3] Link

Sources

Technical Guide: Pyrazole-Based Heterocycle Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern medicinal chemistry, serving as the core architecture for over 30 FDA-approved therapeutics, including blockbuster drugs like Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Apixaban (Factor Xa inhibitor). Its ubiquity stems from its unique physicochemical duality: it acts as both a hydrogen bond donor (N1-H) and acceptor (N2), while functioning as a robust bioisostere for phenyl, imidazole, and amide moieties.

This guide provides a technical roadmap for designing and synthesizing pyrazole-based small molecule libraries. It moves beyond basic synthesis to address the critical challenge of regiocontrol —specifically distinguishing between N1-isomers—and outlines high-throughput strategies for generating chemical diversity.

Part 1: The Pharmacophore Advantage

Physicochemical Properties & Bioisosterism

The pyrazole ring is planar with 6


-electrons, exhibiting high metabolic stability compared to other five-membered heterocycles like isoxazoles.
  • Tautomerism: Unsubstituted pyrazoles exist in annular tautomerism (

    
    - and 
    
    
    
    -forms), which is critical for binding affinity. For example, in kinase inhibitors, the specific tautomer often dictates ATP-hinge binding.
  • Vector Analysis for Library Design:

    • N1 Position: Controls solubility and pharmacokinetic (PK) profile. Often substituted with aryl or alkyl groups to lock the tautomer and prevent metabolic glucuronidation.

    • C3/C5 Positions: Steric gatekeepers. Substituents here determine the twist angle relative to N1-aryl groups, influencing selectivity (e.g., COX-2 vs. COX-1 selectivity in celecoxib).

    • C4 Position: The "electronic tuner." This position is highly susceptible to electrophilic aromatic substitution (

      
      ), making it ideal for late-stage functionalization (halogenation, cross-coupling).
      
FDA-Approved Benchmarks

Understanding successful architectures is prerequisite to library design.

DrugTargetMechanismKey Pyrazole Feature
Celecoxib COX-2Anti-inflammatory1,5-diaryl substitution ensures specificity for the COX-2 hydrophobic pocket.
Ruxolitinib JAK1/2Kinase InhibitorPyrazole fused to pyrimidine (pyrrolo[2,3-d]pyrimidine mimic) binds the ATP hinge.
Crizotinib ALK/ROS1Oncology3-position substitution interacts with the kinase activation loop.
Sildenafil PDE5VasodilatorPyrazolo[4,3-d]pyrimidin-7-one core mimics guanine base of cGMP.

Part 2: Synthetic Architectures & Regiocontrol

The "Achilles' heel" of pyrazole synthesis is regioselectivity . The classic condensation of hydrazine with 1,3-diketones (Knorr synthesis) often yields mixtures of 1,3- and 1,5-isomers, which are difficult to separate.

The Regioselectivity Decision Tree

To ensure library purity without tedious chromatography, the synthetic route must be chosen based on the desired substitution pattern.

PyrazoleRegio cluster_legend Key Start Target Structure Selection Q1 Is N1 substituted? Start->Q1 Q2 Are C3 and C5 identical? Q1->Q2 Yes (N-Aryl/Alkyl) Method1 Standard Knorr Synthesis (Hydrazine + 1,3-Diketone) Q1->Method1 No (N-H) Q2->Method1 Yes (Symmetric) Method2 Regioselective Cycloaddition (Hydrazonyl chloride + Alkyne) Q2->Method2 No (1,3,4-trisubstituted) Method3 Michael Addition-Cyclization (Enaminone + Hydrazine) Q2->Method3 No (Asymmetric) Leg1 Decision Point Leg2 Synthetic Route

Caption: Decision logic for selecting the optimal synthetic route to avoid isomeric mixtures in pyrazole library generation.

Advanced Synthetic Strategies
  • Modified Knorr (Regioselective): Using 1,3-monothiodiketones or enaminones instead of simple diketones directs the nucleophilic attack of the hydrazine, favoring the 1,3- or 1,5-isomer exclusively depending on solvent pH.

  • Multicomponent Reactions (MCR): For high-throughput libraries, MCRs are superior. A 4-component reaction (Aldehyde + Hydrazine + Ethyl Acetoacetate + Malononitrile) yields pyranopyrazoles in a single pot.

  • C-H Activation: Late-stage functionalization of the C4 position using Pd-catalyzed C-H arylation allows for "scaffold decoration" after the core heterocycle is built.

Part 3: Experimental Protocol (Self-Validating)

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via Enaminones

Objective: Synthesize a diverse library of 1-aryl-3-alkyl-5-methylpyrazoles without isomer contamination. Mechanism: The reaction proceeds via Michael addition of the hydrazine to the enaminone, followed by intramolecular cyclization. The steric difference between the amino group and the carbonyl in the enaminone directs the regiochemistry.

Materials
  • Reagent A: Diverse Acetophenones (Precursor to enaminones).

  • Reagent B: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]

  • Reagent C: Diverse Aryl Hydrazines (HCl salts).

  • Solvent: Ethanol (EtOH).[2]

Step-by-Step Methodology
  • Enaminone Formation (Scaffold Prep):

    • Mix 1.0 eq of substituted acetophenone with 1.2 eq of DMF-DMA.

    • Reflux at 110°C for 3-6 hours.

    • Validation: Monitor via TLC.[1][2] The disappearance of the ketone spot and appearance of a polar yellow spot indicates the enaminone intermediate.

    • Evaporate solvent to yield the crude enaminone (usually a yellow solid/oil).[3] Note: For libraries, this can be done in parallel vials.

  • Cyclization (Library Generation):

    • Dissolve crude enaminone (1.0 eq) in EtOH (0.5 M concentration).

    • Add substituted Aryl Hydrazine HCl (1.1 eq).[2]

    • Reflux at 80°C for 2-4 hours.

    • Critical Control: If using free base hydrazine, add 1.0 eq of AcOH to catalyze the cyclization.

  • Isolation (High-Throughput Compatible):

    • Cool reaction to room temperature.[2][4]

    • Precipitation: Most 1,3,5-trisubstituted pyrazoles will precipitate upon cooling. Filter and wash with cold EtOH.

    • Alternative: If no precipitate, evaporate solvent and perform a short silica plug filtration (Hexane/EtOAc 4:1).

  • Quality Control (QC):

    • Regiochemistry Check: In 1H NMR, the C4-H proton appears as a singlet around

      
       6.5-7.0 ppm.
      
    • NOE (Nuclear Overhauser Effect): Irradiate the N1-Aryl protons; if you observe enhancement of the C5-Methyl group, the 1,5-isomer is confirmed (correct product). If you observe enhancement of the C4-H only, it may be the 1,3-isomer (incorrect).

Part 4: Library Design Workflow

To maximize the probability of hitting a biological target, the library must balance diversity with "drug-likeness."

LibraryWorkflow cluster_design Virtual Design cluster_synth Synthesis Input Scaffold Selection (Pyrazole Core) Virtual Enumeration (R1/R3/R4 Vectors) Input->Virtual Filter In Silico Filtering (Lipinski/PAINS) Virtual->Filter Synth Parallel Synthesis (96-well Format) Filter->Synth Select Top 500 QC LC-MS Validation Synth->QC QC->Synth Fail (Re-optimize) Output Biological Screening QC->Output Pass (>90% Purity)

Caption: Integrated workflow for the virtual design, synthesis, and validation of pyrazole libraries.

Data Presentation: Library Diversity Metrics

When assembling the library, aim for the following distribution to ensure broad chemical space coverage:

VectorChemical Space TargetedRecommended Substituents
N1 (Core) Solubility & Metabolic StabilityPhenyl, Pyridyl, Piperidinyl, Methyl
C3 (Binding) H-Bond InteractionsAmides, Ureas, Heterocycles (Indole, Furan)
C4 (Linker) Geometry & Pi-StackingHalogens (Cl, Br), Alkynes, Phenyl
C5 (Steric) Conformation ControlMethyl, CF3, Cyclopropyl (Small lipophilic)

References

  • Ansari, A., et al. (2017). "Biological activities of pyrazole derivatives." Journal of Advanced Research. [Link]

  • Faming, Z., et al. (2023).[5] "Pyrazole: an emerging privileged scaffold in drug discovery."[2][6][7][8] Future Medicinal Chemistry. [Link]

  • FDA Approved Drugs. (2024). "List of FDA Approved Drugs containing Pyrazole moiety." U.S. Food and Drug Administration. [Link]

  • Maddila, S., et al. (2024). "Regioselective synthesis of pyrazoles: A review." Organic Chemistry Portal. [Link]

Sources

Technical Monograph: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1006993-36-7 | Molecular Formula: C₆H₆BrN₃O₄[1][2]

Executive Summary & Chemical Identity

This technical guide profiles 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid , a specialized heteroaromatic building block utilized in the synthesis of pharmaceutical intermediates, particularly for JAK inhibitors and peptidomimetics.[1] Its value lies in its tri-functional nature : the carboxylic acid tail allows for amide coupling, the bromine atom serves as a handle for cross-coupling (Suzuki/Sonogashira), and the nitro group functions as a masked amine or an activating group for nucleophilic aromatic substitution (SₙAr).

Digital Identifiers
Identifier TypeValue
CAS Number 1006993-36-7
SMILES OC(=O)CCN1C=C(Br)C([O-])=N1
IUPAC Name 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
Molecular Weight 264.03 g/mol
Monoisotopic Mass 262.954 g/mol

Synthetic Retrosynthesis & Mechanism

The synthesis of this scaffold hinges on the regioselective N-alkylation of the pyrazole ring.[1] The core challenge is controlling the tautomeric equilibrium of the starting material, 4-bromo-3-nitro-1H-pyrazole, to ensure the alkyl chain attaches to the nitrogen distal to the nitro group (forming the 1,3-isomer) rather than the proximal nitrogen (forming the 1,5-isomer).

The Regioselectivity Paradox

Nitropyrazoles exist in a tautomeric equilibrium.[1] The 3-nitro tautomer is generally favored over the 5-nitro form due to lone-pair repulsion.[1] However, upon deprotonation, the resulting anion can react at either nitrogen.

  • Steric Control: The nitro group is bulky.[1] Alkylation at N1 (distal) is sterically favored over N2 (proximal).

  • Thermodynamic Control: The 1,3-disubstituted product is thermodynamically more stable than the 1,5-isomer.[1]

Reaction Pathway (Michael Addition)

The most robust route utilizes a Michael Addition of the pyrazole to an acrylate ester, followed by hydrolysis. Direct alkylation with 3-bromopropanoic acid is possible but often requires harsher conditions that degrade the regioselectivity.[1]

Pathway Diagram

SynthesisPathway cluster_mechanism Mechanism: Base-Catalyzed Aza-Michael Addition SM1 4-bromo-3-nitro-1H-pyrazole (Nucleophile) Intermediate Ester Intermediate (Regioselective 1,3-isomer) SM1->Intermediate DBU or TEA MeCN, 60°C Reagent1 Methyl Acrylate (Michael Acceptor) Reagent1->Intermediate Product Target Acid (Hydrolysis Product) Intermediate->Product LiOH, THF/H2O Acidification (HCl)

Figure 1: Synthetic workflow via Aza-Michael Addition.[1][3][4] The base (DBU or TEA) deprotonates the pyrazole, generating a nucleophile that attacks the β-carbon of the acrylate.

Detailed Experimental Protocol

Objective: Synthesis of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid on a 10g scale.

Materials & Reagents[1]
  • Starting Material: 4-bromo-3-nitro-1H-pyrazole (1.0 equiv)[1]

  • Electrophile: Methyl acrylate (1.2 equiv)[1]

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) or Triethylamine (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Hydrolysis: Lithium Hydroxide (LiOH), THF, Water, 1N HCl.

Step-by-Step Methodology
Step A: Formation of the Ester Intermediate
  • Setup: Charge a dry round-bottom flask with 4-bromo-3-nitro-1H-pyrazole (10.0 g, 52 mmol) and anhydrous MeCN (100 mL).

  • Activation: Add DBU (0.8 mL, 5.2 mmol) dropwise. The solution may darken slightly, indicating deprotonation.

  • Addition: Add methyl acrylate (5.6 mL, 62 mmol) dropwise over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 1:1) or LC-MS.[1][5] The starting pyrazole should be consumed.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc (150 mL) and wash with 0.5N HCl (to remove DBU) and brine. Dry over Na₂SO₄ and concentrate to yield the crude ester.

    • Checkpoint: If regioselectivity is poor, recrystallize from Ethanol/Hexane to isolate the major 1,3-isomer.

Step B: Hydrolysis to the Free Acid[1]
  • Solubilization: Dissolve the crude ester (approx. 13 g) in THF (60 mL).

  • Saponification: Add a solution of LiOH (2.5 g, 104 mmol) in water (30 mL). Stir vigorously at room temperature for 3 hours.

  • Isolation: Evaporate the THF. The remaining aqueous layer is cooled to 0°C.[1]

  • Acidification: Slowly add 1N HCl until pH ~2–3. The product typically precipitates as a white to off-white solid.[1]

  • Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C overnight.

Structural Validation Criteria

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

TechniqueExpected SignatureStructural Inference
¹H NMR (DMSO-d₆) δ 12.3 (s, 1H, COOH)Carboxylic acid proton confirms hydrolysis.[1]
δ 8.6 (s, 1H, Ar-H)Pyrazole C5-H. A singlet indicates no adjacent protons.[1]
δ 4.45 (t, 2H, N-CH₂)Methylene adjacent to Nitrogen (deshielded).
δ 2.85 (t, 2H, CH₂-CO)Methylene adjacent to Carbonyl.
¹³C NMR ~172 ppm (C=O)Carbonyl carbon.[1]
~130-140 ppm (Ar-C)Pyrazole ring carbons (C-Br, C-NO₂).[1]
LC-MS [M+H]⁺ = 264/266Characteristic 1:1 bromine isotope pattern.[1]

Applications in Drug Discovery

This molecule serves as a "linchpin" scaffold in Medicinal Chemistry.[1]

Fragment-Based Drug Discovery (FBDD)

The low molecular weight (264 Da) and high polarity make it an ideal fragment.[1]

  • Linker Logic: The propanoic acid chain provides a 3-carbon spacer, ideal for reaching solvent-exposed lysine residues in kinase pockets.[1]

  • Warhead Attachment: The acid can be coupled to amines to form PROTAC linkers or covalent warheads (e.g., acrylamides).

Functionalization Workflow

The following diagram illustrates how this core scaffold is diversified into complex libraries.

Applications Core Core Scaffold (3-(4-bromo-3-nitro-1H-pyrazol-1-yl) propanoic acid) Path1 Suzuki Coupling (Pd) (Biaryl formation) Core->Path1 C-Br Reactivity Path2 Nitro Reduction (Fe/HCl) (Formation of 3-Amino pyrazole) Core->Path2 NO2 Reactivity Path3 Amide Coupling (Linker extension) Core->Path3 COOH Reactivity Target1 JAK/Kinase Inhibitors Path1->Target1 Path2->Target1 Target2 Peptidomimetics Path3->Target2

Figure 2: Divergent synthesis capabilities.[1] The scaffold offers three orthogonal points of reactivity.

References

  • Ding, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[1] The Journal of Organic Chemistry, 87(15), 10230–10240. Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: Pyrazole Derivatives and Ruxolitinib Intermediates.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Google Patents. (2016).[1] CN105461630A: Method for synthesizing ruxolitinib intermediate.[1] Retrieved from

Sources

Methodological & Application

Application Note: Protocol for N-Alkylation of Nitropyrazoles with 3-Bromopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the N-alkylation of nitropyrazoles using 3-bromopropanoic acid. Nitropyrazoles are critical intermediates in the synthesis of energetic materials (e.g., LLM-105 precursors) and pharmaceutical scaffolds (e.g., JAK inhibitors).

The introduction of a carboxyethyl tail via 3-bromopropanoic acid presents unique challenges compared to standard alkyl halides due to the reagent's bifunctional nature (alkyl bromide + carboxylic acid) and the electron-deficient nature of the nitropyrazole ring. This guide addresses these challenges, offering a robust method using Cesium Carbonate (


)  in DMF , while elucidating the competing mechanistic pathways (Direct 

vs. Elimination-Michael Addition).

Mechanistic Insight & Strategy

The "Ambident" & "Bifunctional" Challenge

Successful alkylation requires overcoming two specific chemical hurdles:

  • Reagent Bifunctionality: 3-bromopropanoic acid contains an acidic proton (

    
    ). The base must first neutralize this acid to form the carboxylate salt before deprotonating the pyrazole (
    
    
    
    ). Consequently,
    
    
    equivalents of base
    are mandatory.
  • Elimination Risk: Under strong basic conditions and heating, 3-bromopropanoic acid can undergo

    
    -elimination to form acrylic acid (acrylate in situ). Interestingly, the nitropyrazole anion can react with the acrylate via Michael Addition  to form the same desired product.
    
  • Regioselectivity (3-Nitro vs. 4-Nitro):

    • 4-Nitropyrazole: Symmetric; yields a single N1-alkylated product.

    • 3-Nitropyrazole: Asymmetric tautomers. Alkylation typically favors the N1-isomer (distal to the nitro group) due to steric hindrance and thermodynamic stability, though N2-alkylation is a common impurity.

Reaction Pathway Visualization

ReactionMechanism Reagent 3-Bromopropanoic Acid Carboxylate 3-Bromopropanoate (Salt) Reagent->Carboxylate Deprotonation (Eq 1) Base Base (Cs2CO3) Base->Reagent Pyrazole Nitropyrazole Base->Pyrazole Acrylate Acrylate (in situ) (Elimination Product) Product N-(2-Carboxyethyl) nitropyrazole Acrylate->Product + Anion Carboxylate->Acrylate Beta-Elimination (High Temp/Strong Base) Anion Nitropyrazolate Anion Pyrazole->Anion Deprotonation (Eq 2) Anion->Product SN2 Attack (Path A) Anion->Product Michael Addition (Path B)

Figure 1: Dual mechanistic pathways.[1] Path A (


) is the primary route at moderate temperatures (

), while Path B (Elimination-Addition) becomes relevant at higher temperatures. Both lead to the target scaffold.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2]RoleNotes
Nitropyrazole (3- or 4-isomer)113.071.0SubstratePotentially energetic; handle with care.
3-Bromopropanoic acid 152.971.2 - 1.5ElectrophileCorrosive. Excess ensures conversion.
Cesium Carbonate (

)
325.822.5Base"Cesium Effect" enhances solubility/reactivity.
DMF (N,N-Dimethylformamide)73.09-SolventAnhydrous grade required.
Ethyl Acetate / HCl (1N) --WorkupFor acidification and extraction.
Step-by-Step Methodology

Safety Pre-check: Nitropyrazoles can be shock-sensitive. Perform all reactions behind a blast shield. 3-bromopropanoic acid is a skin irritant.

Step 1: Deprotonation Phase
  • Charge a flame-dried Round Bottom Flask (RBF) with Nitropyrazole (1.0 eq) and anhydrous DMF (concentration 0.2 M).

  • Add

    
      (2.5 eq) in a single portion.
    
    • Note: The solution may turn yellow/orange, indicating the formation of the nitropyrazolate anion.

  • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation of the pyrazole NH.

Step 2: Alkylation Reaction
  • Dissolve 3-bromopropanoic acid (1.2 eq) in a minimal amount of DMF.

  • Add this solution dropwise to the reaction mixture over 10 minutes.

    • Why: Slow addition prevents localized high concentrations of acid that could protonate the pyrazolate anion before it reacts.

    • Exotherm: Slight exotherm may occur as the carboxylic acid is neutralized by the excess base.

  • Heat the reaction mixture to

    
     .
    
  • Monitor by TLC or LC-MS.

    • Typical Time: 4–12 hours.

    • Endpoint: Disappearance of the starting nitropyrazole.

Step 3: Workup & Isolation
  • Cool the mixture to RT.

  • Quench/Acidification: Pour the reaction mixture into ice-water (5x reaction volume). Slowly add 1N HCl until pH

    
     2–3.
    
    • Critical: You must acidify to protonate the carboxylate product (extracting it from the aqueous phase).

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine (

    
    ) to remove residual DMF.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Crude State: Usually an off-white solid or viscous oil.

  • Recrystallization: For 4-nitropyrazole derivatives, recrystallize from Ethanol/Water or Toluene.

  • Column Chromatography: If regioisomers (from 3-nitropyrazole) are present, separate using Silica Gel (DCM:MeOH 95:5 + 0.1% Acetic Acid).

Analytical Data & Validation

Expected Results
  • Yield: 65–85% (isolated).

  • Regioselectivity (for 3-nitropyrazole): Typically >4:1 favoring the N1-isomer (3-nitro-1-carboxyethylpyrazole) over the N2-isomer.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield (<40%) Incomplete deprotonation or moisture.Ensure DMF is anhydrous. Increase base to 3.0 eq.
Starting Material Remains Low nucleophilicity of nitropyrazole.Add NaI (0.1 eq) as a Finkelstein catalyst (converts R-Br to R-I in situ).
Formation of Acrylic Acid Elimination dominates substitution.Lower temperature to

. Alternatively, switch strategy to Michael Addition (see Section 5).
Product in Aqueous Layer pH not low enough during workup.Ensure pH is < 3.[3] The product is an amino acid analog; it is amphoteric but acidic dominated.

Senior Scientist Note: The "Ester" Alternative

While the direct alkylation with 3-bromopropanoic acid (as detailed above) is effective, it is often operationally cleaner to use Methyl 3-bromopropanoate or Methyl Acrylate .

  • Why? Using the ester avoids the consumption of 1 equivalent of base for the carboxylic acid and prevents the formation of the carboxylate salt, which can reduce solubility in organic solvents.

  • Protocol Modification: Use Methyl 3-bromopropanoate (1.2 eq) with

    
     (1.5 eq) in Acetone or MeCN at reflux. Follow with a simple hydrolysis (LiOH/THF/Water) to generate the free acid. This 2-step route often yields higher overall purity.
    

Workflow Diagram

Workflow Setup Setup: Flame-dried RBF N2 Atmosphere Mix Mix: Nitropyrazole + Cs2CO3 in DMF (30 min, RT) Setup->Mix Add Add: 3-Bromopropanoic Acid (Dropwise) Mix->Add Heat Heat: 80°C for 4-12h Add->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Workup: Quench H2O Acidify to pH 2 (HCl) Extract EtOAc Check->Workup Complete Purify Purification: Recrystallization or Column Workup->Purify

Figure 2: Operational workflow for the N-alkylation protocol.

References

  • Regioselectivity in Pyrazole Alkylation

    • Deng, X., & Mani, N. S. (2008).[4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

    • [Link]

  • Luo, G., et al. (2016). Method for synthesizing ruxolitinib intermediate.
  • Cesium Carbonate in N-Alkylation

    • Fricero, P., et al. (2022).[5] Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.

    • [Link]

  • Mechanistic Pathways (Substitution vs. Elimination)

    • Andrievsky, A., et al. (2014).[6] Aromatic Bromination and Reactivity in Concentrated Nitric Acid (Contextualizing reactivity of deactivated aromatics).

    • [Link]

Sources

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for 4-Bromopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole core, particularly at the C4 position, is a critical transformation in medicinal chemistry, given the prevalence of this moiety in kinase inhibitors (e.g., Ruxolitinib, Crizotinib). While Suzuki-Miyaura cross-coupling is the gold standard for such arylation, 4-bromopyrazoles present unique challenges due to the acidity of the N-H bond (


 in DMSO) and the potential for catalyst poisoning by the pyrazole nitrogens.

This guide provides a bifurcated strategy for coupling 4-bromopyrazoles:

  • Route A (Protected): Robust, cost-effective conditions for

    
    -protected substrates.
    
  • Route B (Unprotected): Advanced, ligand-controlled conditions for direct coupling of free (NH)-pyrazoles, eliminating protection/deprotection steps.

Mechanistic Challenges & Strategic Analysis

The "Azole Problem" in Palladium Catalysis

The primary failure mode in coupling 4-bromopyrazoles is not the oxidative addition into the C-Br bond, but rather the interaction of the substrate with the catalyst.

  • N-H Acidity: In basic media, the pyrazole is deprotonated to the pyrazolate anion. This species is an excellent ligand for Pd(II), often displacing phosphines to form stable, unreactive "palladacycles" or aggregates (Pd-black formation).

  • Coordination: Even in the neutral form, the

    
     nitrogen can coordinate to the metal center, retarding the catalytic cycle.
    
  • Electronic Bias: The C4 position is electron-rich compared to C3/C5, making oxidative addition slower than in electron-deficient heterocycles (e.g., pyridine).

Visualization: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the standard cycle and the specific off-cycle inhibitory pathways relevant to pyrazoles.

SuzukiPyrazole Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromopyrazole BaseStep Base Activation (OH- / OR-) OxAdd->BaseStep Inhibition OFF-CYCLE TRAP Pd-Pyrazolate Complex OxAdd->Inhibition Free NH + Base (Ligand Displacement) TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Inhibition->Pd0 Difficult Re-entry

Figure 1: Catalytic cycle highlighting the off-cycle sequestration of Palladium by deprotonated pyrazoles (Inhibition pathway).

Decision Matrix: Selecting the Right Conditions

Before starting, determine if the substrate can tolerate the conditions for direct coupling or if protection is strictly necessary.

FeatureRoute A: Protected Route B: Unprotected (Free NH)
Substrate Scope Broad; tolerates sensitive groups.Specific; best for robust aryl boronic acids.
Catalyst Cost Low (Generic Pd sources).High (Specialized Buchwald Ligands).[1]
Step Count 3 (Protect

Couple

Deprotect).
1 (Direct Coupling).[1]
Scale-up Excellent (>100g).Good (up to 10-20g typically).
Recommended For Complex synthesis, GMP campaigns.Rapid SAR exploration, library synthesis.

Experimental Protocols

Protocol A: Standard Coupling for -Protected Pyrazoles

Applicability:


-Boc, 

-SEM,

-THP, or

-Benzyl 4-bromopyrazoles. Mechanism: The protecting group blocks the acidic site, allowing standard Pd(0)/Pd(II) cycles to proceed without poisoning.

Reagents:

  • Substrate:

    
    -Protected 4-bromopyrazole (1.0 equiv)
    
  • Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (5 mol%)[2][3]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 – 0.2 M concentration)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the 4-bromopyrazole derivative, arylboronic acid, and

    
    .
    
  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ) to remove 
    
    
    
    (crucial to prevent homocoupling).
  • Solvent Addition: Syringe in degassed 1,4-dioxane followed by the 2.0 M

    
     solution.
    
  • Reaction: Heat the mixture to 90 °C for 6–12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add an additional 2 mol% catalyst.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Advanced Coupling for Unprotected (Free NH) Pyrazoles

Applicability: Direct coupling of 4-bromo-1H-pyrazole. Key Technology: Use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) is mandatory. These ligands prevent the formation of stable Pd-pyrazolate complexes by sterically crowding the metal center.

Reagents:

  • Substrate: 4-Bromo-1H-pyrazole (1.0 equiv)[3]

  • Boronic Acid: Arylboronic acid (2.0 equiv)

  • Pre-Catalyst: XPhos Pd G2 (2–5 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (8 mol%)
      
  • Base:

    
     (3.0 equiv) – Solid, anhydrous preferred.
    
  • Solvent:

    
    -Butanol or 1,4-Dioxane / 
    
    
    
    (4:1 ratio)

Step-by-Step Procedure:

  • Charge: Add 4-bromo-1H-pyrazole, boronic acid (excess is required due to potential protodeboronation), XPhos Pd G2, and solid

    
     to a microwave vial or pressure tube.
    
  • Inert: Cap and purge thoroughly with Argon.

  • Solvent: Add the solvent mixture (degassed).

    • Expert Tip: The use of a protic co-solvent or water is often essential to solubilize the inorganic base and facilitate transmetalation.

  • Reaction: Heat to 100–110 °C for 16 hours (thermal) or 120 °C for 30 min (Microwave).

  • Workup: Acidify carefully to pH ~6 (if product is neutral) or extract directly with EtOAc/THF (if product is amphoteric).

    • Caution: Unprotected pyrazoles are polar; ensure the aqueous phase is checked for product loss.

Comparative Data & Ligand Selection

The following table summarizes the efficiency of various catalytic systems for the coupling of 4-bromo-1H-pyrazole with phenylboronic acid (Model Reaction).

Catalyst SystemLigand ClassBaseYield (%)Notes
Pd(PPh3)4 Monodentate PhosphineNa2CO3< 10%Fails due to catalyst poisoning.
Pd(dppf)Cl2 Bidentate PhosphineK2CO330-40%Moderate; often incomplete conversion.
Pd(OAc)2 / SPhos Biaryl PhosphineK3PO485%Excellent for sterically hindered partners.
XPhos Pd G2 Buchwald Precatalyst K3PO4 92% Recommended Standard. Highest turnover.
PEPPSI-iPr NHCK2CO375%Good alternative if phosphines are avoided.

Troubleshooting Guide

Issue: Low Conversion (Starting Material Remains)
  • Cause: Catalyst deactivation (Pd black formation).[4]

  • Solution (Route A): Switch to a stronger catalytic system like Pd(dppf)Cl2 or A-taPhos .

  • Solution (Route B): Increase catalyst loading to 5 mol%. Ensure XPhos is used (SPhos is a secondary choice). Switch solvent to

    
    -Butanol to increase solubility at high temp.
    
Issue: Protodeboronation (Boronic Acid Loss)[5]
  • Cause: High temperature and basic aqueous conditions hydrolyze the C-B bond, especially in electron-rich or ortho-substituted boronic acids.

  • Solution:

    • Add boronic acid in portions (e.g., 0.5 equiv every 2 hours).

    • Switch to Boronic Esters (Pinacol) or Potassium Trifluoroborates (BF3K) which are more stable.

Issue: "Spot-to-Spot" Baseline Material
  • Cause: Palladium residues coordinating to the pyrazole nitrogens in the product.

  • Solution: Wash the organic layer with a scavenger such as N-Acetylcysteine or aqueous Thiourea during workup to strip Pd from the product.

References

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[1] Link

  • Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • Kudo, N., et al. (2010). Efficient Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids. Synlett. Link

  • Ishida, N., et al. (2018). Palladium-Catalyzed Cross-Coupling of Unprotected Nitrogen-Rich Heterocycles. Journal of Organic Chemistry. Link

  • Review: Metal-Catalyzed Cross-Coupling Reactions of Pyrazoles. Chemical Reviews (2011). Link

Sources

using 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in Peptide Synthesis

Introduction & Molecule Profile

3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a specialized heterobifunctional building block designed for medicinal chemistry and chemical biology applications. Unlike standard amino acids, this molecule introduces a highly functionalized pyrazole core into peptide sequences.

Its utility is derived from three structural features:

  • Propanoic Acid Tail: A stable linker for standard amide coupling to the N-terminus or lysine side chains of peptides.

  • 3-Nitro Group: An electron-withdrawing group (EWG) that activates the pyrazole ring, influencing both electronic properties and reactivity.

  • 4-Bromo Substituent: A versatile handle that serves either as a leaving group for Nucleophilic Aromatic Substitution (

    
    ) or as a substrate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).
    

Primary Applications:

  • Covalent Inhibitor Design: Acting as an electrophilic "warhead" targeting non-catalytic cysteine residues via

    
     mechanisms [1].
    
  • Fragment-Based Drug Discovery (FBDD): Serving as a scaffold for on-resin diversity-oriented synthesis (DOS) to generate pyrazole libraries [2].

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for using this building block in SPPS, highlighting the divergence between using it as a final warhead versus an intermediate scaffold.

PeptideWorkflow Start Start: Resin-Bound Peptide (Fmoc-Removed) Coupling Coupling Step: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (HATU/DIPEA) Start->Coupling Decision Application Path? Coupling->Decision PathA Path A: Covalent Warhead (Electrophilic Probe) Decision->PathA Preserve Br PathB Path B: On-Resin Scaffold (Diversity Oriented) Decision->PathB Functionalize Br Cleavage TFA Cleavage & Global Deprotection PathA->Cleavage Suzuki Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) PathB->Suzuki Suzuki->Cleavage FinalA Product A: Cysteine-Reactive Peptide Cleavage->FinalA FinalB Product B: 4-Aryl-3-Nitropyrazole Peptide Cleavage->FinalB

Figure 1: Strategic workflow for integrating the pyrazole building block into SPPS. Path A yields an electrophilic probe; Path B yields a functionalized library.

Protocol 1: Solid-Phase Coupling

This section details the attachment of the molecule to the N-terminus of a resin-bound peptide.[1][2]

Expert Insight: The nitro group is stable to standard Fmoc deprotection conditions (piperidine) and TFA cleavage. However, avoid reducing agents (e.g., SnCl2, DTT, or catalytic hydrogenation) during synthesis, as these will reduce the nitro group to an amine, fundamentally altering the molecule's reactivity [3].

Materials
  • Resin: Rink Amide or Wang resin (0.1–0.5 mmol scale).

  • Reagent: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (3.0 equiv).

  • Activator: HATU (2.9 equiv).

  • Base: DIPEA (6.0 equiv).[3]

  • Solvent: Anhydrous DMF.

Step-by-Step Procedure
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (

    
     min).[3][4] Wash with DMF (
    
    
    
    ).[1]
  • Activation: In a separate vial, dissolve the pyrazole acid and HATU in minimal DMF. Add DIPEA immediately prior to addition to the resin.

    • Note: Pre-activation for >5 minutes is discouraged to prevent potential racemization or side reactions, although the pyrazole linker is achiral.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours .

  • Monitoring: Perform a Kaiser Test (ninhydrin). The resin should be colorless (negative for free amines). If blue, repeat the coupling.

  • Washing: Wash resin with DMF (

    
    ), DCM (
    
    
    
    ), and DMF (
    
    
    ).

Protocol 2: On-Resin Suzuki-Miyaura Cross-Coupling

This protocol allows you to replace the 4-Bromo atom with an aryl or heteroaryl group, utilizing the pyrazole as a scaffold. This is ideal for generating libraries of protein-protein interaction inhibitors.

Mechanism: The electron-poor nature of the nitropyrazole facilitates oxidative addition of the Palladium catalyst, making this a robust reaction even on solid phase [4].

Reagent Table
ComponentEquivalentsRole
Aryl Boronic Acid 5.0 equivCoupling Partner
Pd(PPh3)4 0.1 equiv (10 mol%)Catalyst
Na2CO3 (2M aq) 5.0 equivBase
Solvent System DMF:H2O (9:1)Reaction Medium
Step-by-Step Procedure
  • Preparation: Swell the resin (post-Protocol 1) in DMF.

  • Degassing: It is critical to degas the solvent and reagent solution with Nitrogen or Argon for 15 minutes to prevent Pd oxidation.

  • Reaction: Add the Boronic Acid, Base, and Catalyst to the resin in a sealed vial (or microwave vessel).

  • Conditions:

    • Thermal: Heat to 80°C for 12–16 hours.

    • Microwave (Recommended): 80°C for 30–60 minutes (Power: 50W).

  • Work-up:

    • Wash with warm DMF (

      
      ) to remove Pd black.
      
    • Wash with 0.02M sodium diethyldithiocarbamate in DMF (

      
       min) to scavenge residual Palladium.
      
    • Wash with DCM (

      
      ).
      

Protocol 3: Cysteine Reactivity Assay (Warhead Validation)

If the 4-Bromo group is retained (Path A), the molecule acts as a covalent modifier. The electron-withdrawing nitro group at position 3 activates the C4-Bromine for


 displacement by thiols [5].

Target: Cysteine thiols in proteins or peptides (e.g., Glutathione).

SNAr_Mechanism Reactants Electrophile: 4-Br-3-NO2-Pyrazole + Nucleophile: Cysteine-SH TS Meisenheimer-like Transition State Reactants->TS Nucleophilic Attack Product Covalent Adduct: 4-(S-Cys)-3-NO2-Pyrazole TS->Product Re-aromatization Leaving Leaving Group: HBr TS->Leaving

Figure 2: Mechanism of Cysteine-mediated


 displacement of the bromide.
Validation Protocol
  • Substrate: Synthesize a model peptide Ac-Ala-Ala-[Pyz]-Ala-NH2 (where [Pyz] is the subject molecule).

  • Incubation: Dissolve peptide (100 µM) in PBS (pH 7.4). Add Glutathione (GSH) or a Cysteine-containing test peptide (500 µM, 5 equiv).

  • Monitoring: Analyze via LC-MS at T=0, 1h, 4h, and 24h.

  • Data Interpretation:

    • Starting Material: Observe isotope pattern of Br (approx 1:1 doublet separated by 2 Da).

    • Product: Loss of Br isotope pattern. Mass shift:

      
       (Br) 
      
      
      
      (GSH)
      
      
      Da shift.

References

  • Covalent Warheads in Drug Design

    • Singh, J., et al.[2] "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).

    • Context: Establishes the utility of electrophilic heterocycles for targeting non-c
  • Suzuki Coupling on Solid Phase

    • Liguori, L., et al. "Solid-Phase Suzuki–Miyaura Cross-Coupling Reactions." Molecules 26(23), 7228 (2021).
    • Context: Validates the protocol for Pd-catalyzed coupling on resin-bound aryl halides.
  • Reactivity of Nitropyrazoles

    • Chugunova, E., et al. "Selective nucleophilic substitution of a nitro group in 3,4-dinitropyrazoles." Heterocycles (Cited in search results as context for nitropyrazole reactivity).
    • Context: Details the susceptibility of nitro-activ
  • SPPS Coupling Reagents

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews 111(11), 6557–6602 (2011).[5]

    • Context: Standardizes the use of H
  • Cysteine Targeting Strategies

    • Günther, M., et al. "A road map for prioritizing warheads for cysteine targeting covalent inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • Context: Discusses the tuning of electrophilicity in arom

Sources

Application Notes and Protocols for the Strategic Functionalization of the 4-Bromo-3-Nitropyrazole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Bromo-3-Nitropyrazole Scaffold

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous marketed drugs, including Celebrex® and Viagra®.[1] Its prevalence is due to favorable physicochemical properties, metabolic stability, and its ability to engage in critical hydrogen bonding interactions with biological targets. The 4-bromo-3-nitropyrazole motif represents a particularly powerful and versatile building block for drug discovery and development. This is because it possesses three distinct, orthogonally addressable functionalization points:

  • The C4-Bromo Group: An ideal handle for a wide array of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and nitrogen-based substituents.[2][3]

  • The C3-Nitro Group: A potent electron-withdrawing group that activates the pyrazole ring for certain reactions and, more importantly, can be reduced to a highly versatile primary amine for subsequent derivatization.

  • The N1-Proton: An acidic proton that can be deprotonated, alkylated, or arylated, allowing for modulation of the molecule's overall properties.

This guide provides a detailed exploration of the key strategies for derivatizing this scaffold, moving beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design. The protocols described herein are designed to be robust starting points for research, enabling chemists to unlock the full synthetic potential of this valuable intermediate.

Figure 1: Key reactive sites on the 4-bromo-3-nitropyrazole scaffold.

C4-Position Functionalization via Cross-Coupling

The carbon-bromine bond at the C4 position is the most common and versatile site for initial diversification. Its reactivity is well-suited for palladium-catalyzed cross-coupling reactions, which are pillars of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, prized for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[4][5]

Causality and Experimental Choices: The primary challenge in applying Suzuki couplings to N-heterocycles like pyrazole is the potential for the nitrogen lone pairs to coordinate to the palladium center, inhibiting catalytic activity.[6] To overcome this, modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the rate-limiting oxidative addition step and promote the crucial reductive elimination step, outcompeting catalyst inhibition. The choice of base is also critical; it must be strong enough to facilitate the transmetalation step by forming a more nucleophilic boronate species but not so harsh as to degrade the starting materials.[4] Potassium phosphate (K₃PO₄) is often an excellent choice for these substrates.[6]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-Br PdII_Complex L₂Pd(II)(Ar)(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Ar'-B(OR)₂ Base PdII_Aryl_Complex L₂Pd(II)(Ar)(Ar') Transmetalation->PdII_Aryl_Complex RedElim Reductive Elimination PdII_Aryl_Complex->RedElim RedElim->Pd0 Ar-Ar' caption Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-3-nitropyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1, 0.1 M concentration relative to the pyrazole), via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 60-100 °C for 5-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Boronic Acid PartnerPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Phenylboronic acidP1 (XPhos Pd G2) (1.5)K₃PO₄ (2.0)Dioxane/H₂O6085-95
4-Methoxyphenylboronic acidP1 (XPhos Pd G2) (1.5)K₃PO₄ (2.0)Dioxane/H₂O6090-98
3-Pyridylboronic acidP1 (XPhos Pd G2) (1.5)K₃PO₄ (2.0)Dioxane/H₂O8075-85
Thiophene-2-boronic acidP1 (XPhos Pd G2) (1.5)K₃PO₄ (2.0)Dioxane/H₂O8070-80
Data synthesized from general principles and literature precedents for N-rich heterocycles.[6]
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, a transformation that is central to pharmaceutical chemistry.[7][8] It provides access to a vast chemical space of N-aryl pyrazoles that would be difficult to access via classical methods.

Causality and Experimental Choices: This reaction requires a strong, non-nucleophilic base to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[8] Sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are common choices.[9][10] The ligand choice is paramount; sterically hindered, electron-rich biaryl phosphine ligands are generally required to promote the reaction for a wide range of amines.[11] For challenging substrates or less reactive amines, using a copper(I) catalyst can be complementary to palladium systems, particularly for alkylamines possessing β-hydrogens.[1] For unprotected pyrazoles, using a sufficient excess of a strong base like LHMDS can deprotonate both the coupling amine and the pyrazole N-H, facilitating the reaction.[9]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., tBuDavePhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOt-Bu, 1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Add 4-bromo-3-nitropyrazole (1.0 equiv).

  • Inert Atmosphere & Solvent: Seal the vial, remove from the glovebox, and add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.2 M) via syringe.

  • Amine Addition: Add the amine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), combine organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography.

Table 2: Ligand and Base Considerations for Buchwald-Hartwig Amination

Amine TypeRecommended LigandBaseNotes
Primary AliphatictBuXPhos, RuPhosNaOt-Bu, LHMDSGenerally high-yielding.
Secondary Aliphatic (cyclic)tBuDavePhos, XPhosNaOt-BuVery effective coupling partners.[11]
Primary Aryl (Anilines)XPhos, SPhosNaOt-Bu, K₃PO₄Electron-rich anilines react faster.
Heteroaromatic AminesBrettPhos, RuPhosLHMDS, K₂CO₃Can be challenging; requires optimization.
Guidance based on established principles for heteroaryl halides.[9][10]

C3-Nitro Group Transformations

The nitro group is not merely a spectator. Its strong electron-withdrawing nature activates the scaffold, and its transformation into an amino group opens a gateway to a new dimension of chemical diversity.

Nucleophilic Aromatic Substitution (SNAr)

The C3-nitro group, being ortho to the C4-bromo group, strongly activates the C4 position towards nucleophilic aromatic substitution (SNAr).[12] This occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[13] While less common than cross-coupling, SNAr can be a simple and effective method for introducing specific nucleophiles like alkoxides or thiolates.

Causality and Experimental Choices: SNAr reactions proceed via a two-step addition-elimination mechanism.[14] The rate-determining step is typically the initial attack of the nucleophile.[14] Therefore, the reaction is accelerated by (1) a strong nucleophile, (2) a polar aprotic solvent (like DMF or DMSO) to solvate the cation without hindering the nucleophile, and (3) potent electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like -Br).[12][13] The 4-bromo-3-nitropyrazole scaffold is perfectly primed for this reaction.

Protocol 3: SNAr with Sodium Methoxide

  • Reaction Setup: Dissolve 4-bromo-3-nitropyrazole (1.0 equiv) in anhydrous dimethylformamide (DMF, 0.5 M).

  • Nucleophile Addition: Add sodium methoxide (NaOMe, 2.0-3.0 equiv) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS indicates complete consumption of the starting material (typically 1-4 hours).

  • Quenching: Carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, concentrate, and purify by flash chromatography to yield 4-methoxy-3-nitropyrazole.

Reduction to a Versatile Amino Group

The conversion of the nitro group to an amine is one of the most valuable transformations for this scaffold. The resulting 4-bromo-3-aminopyrazole is a trifunctional building block, ready for further elaboration at the C4-bromo, C3-amino, and N1-H positions.

Causality and Experimental Choices: A wide range of methods exists for nitro group reduction.[15] The key is chemoselectivity —reducing the nitro group without affecting the bromo substituent.

  • Catalytic Hydrogenation (Pd/C, H₂): While effective, this method carries a high risk of competitive hydrodebromination (loss of the bromine atom). It should generally be avoided unless debromination is also desired.

  • Metal/Acid Systems (SnCl₂, Fe/HCl): These are classic, robust, and highly effective methods. Tin(II) chloride in concentrated HCl or ethanol is a reliable choice that preserves the C-Br bond.

  • Transfer Hydrogenation (HCO₂NH₄, Pd/C): This can sometimes offer better selectivity than direct hydrogenation.

  • Silane Reductants (HSiCl₃): Trichlorosilane is an excellent choice for a mild, metal-free, and highly chemoselective reduction that tolerates many functional groups, including halides.[16]

Start 4-Bromo-3-Nitropyrazole Reduction Nitro Group Reduction (e.g., SnCl₂, HCl) Start->Reduction Amine 4-Bromo-3-Aminopyrazole Reduction->Amine Acylation Acylation (RCOCl, base) Amine->Acylation Sulfonylation Sulfonylation (RSO₂Cl, base) Amine->Sulfonylation Diazotization Diazotization / Sandmeyer (NaNO₂, HX then CuX) Amine->Diazotization Amide Amide Product Acylation->Amide Sulfonamide Sulfonamide Product Sulfonylation->Sulfonamide Sandmeyer_Product Sandmeyer Product Diazotization->Sandmeyer_Product

Figure 3: Workflow for reduction of the nitro group and subsequent derivatization.

Protocol 4: Chemoselective Reduction using Tin(II) Chloride

  • Reaction Setup: Suspend 4-bromo-3-nitropyrazole (1.0 equiv) in ethanol (0.2 M) in a round-bottom flask.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir vigorously for 2-6 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Basification: Cool the reaction to room temperature and carefully pour it into a beaker of ice. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or adjust the pH to ~8 with aqueous NaOH to precipitate tin salts.

  • Filtration: Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford 4-bromo-3-aminopyrazole, which can often be used without further purification or can be purified by chromatography.

Orthogonal and Sequential Functionalization Strategies

The true power of the 4-bromo-3-nitropyrazole scaffold lies in the ability to combine these reactions in a logical sequence to build molecular complexity rapidly. The choice of the first step dictates the subsequent possibilities.

cluster_path1 Path A: C4 Functionalization First cluster_path2 Path B: C3 Functionalization First start 4-Bromo-3-Nitropyrazole p1_step1 Suzuki or Buchwald-Hartwig at C4 start->p1_step1 Path A p2_step1 Nitro Reduction at C3 start->p2_step1 Path B p1_step2 Nitro Reduction at C3 p1_step1->p1_step2 p1_step3 Amine Derivatization p1_step2->p1_step3 p2_step2 Amine Protection (optional) p2_step1->p2_step2 p2_step3 Suzuki or Buchwald-Hartwig at C4 p2_step2->p2_step3 caption Figure 4: Decision tree for sequential functionalization strategies.

Sources

Troubleshooting & Optimization

purification methods for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support response, designed for researchers requiring high-purity isolation of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid .

Ticket ID: PUR-PYR-3N-BR Subject: Purification Strategy for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid Assigned Specialist: Senior Application Scientist, Separation Chemistry

Executive Summary

Purifying 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid presents two distinct challenges:

  • Chemo-selectivity: Separating the product from unreacted starting material (4-bromo-3-nitropyrazole).

  • Regio-selectivity: Separating the desired N1-alkylated-3-nitro isomer from the potential N1-alkylated-5-nitro byproduct.

The following protocols are ranked by "Purity Potential" vs. "Yield Loss."

Part 1: Diagnostic Workflow

Before selecting a method, assess your crude mixture using this decision matrix.

purification_decision start Analyze Crude (LC-MS / 1H NMR) decision1 Contains Starting Material (4-bromo-3-nitropyrazole)? start->decision1 decision2 Contains Regioisomer (5-nitro impurity)? decision1->decision2 No (<5%) method_extraction Method A: pH-Switch Extraction decision1->method_extraction Yes (>5%) method_recryst Method B: Recrystallization decision2->method_recryst No (Trace/Clean) method_column Method C: Flash Chromatography decision2->method_column Yes (>10%) method_extraction->decision2 Post-Extraction Check

Figure 1: Diagnostic workflow for selecting the appropriate purification module based on crude composition.

Part 2: Detailed Protocols

Method A: pH-Switch Extraction (The "Workhorse")

Best For: Removing unreacted starting material (4-bromo-3-nitropyrazole) and non-acidic byproducts (esters). Mechanism: Exploits the pKa difference between the carboxylic acid product (pKa ~4.5) and the pyrazole NH of the starting material (pKa ~9-10).

Protocol:

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use 10 mL per gram of crude.

  • Base Extraction: Extract the organic layer with Saturated NaHCO₃ (aq) (2 x 10 mL).

    • Technical Note: The pH of sat. NaHCO₃ is ~8.5. This effectively deprotonates the carboxylic acid product (moving it to the aqueous phase) but leaves the weakly acidic starting material (4-bromo-3-nitropyrazole) protonated and in the organic phase.

  • Organic Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH 1–2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate. If the product oils out (common with nitro compounds), extract the acidified aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate.

Method B: Recrystallization (Polishing)

Best For: Removing trace regioisomers and improving crystallinity. Challenge: Nitro-pyrazoles are prone to "oiling out."

Solvent SystemRatio (v/v)Temperature ProfileNotes
Ethanol / Water 1:1 to 1:3Boil → Slow CoolClassic for nitro-aromatics. If oiling occurs, add more ethanol.
EtOAc / Hexane 1:2Boil → Reflux → CoolGood for removing non-polar impurities.
Acetonitrile PureBoil → -20°C FreezerEffective for obtaining X-ray quality crystals.

Step-by-Step:

  • Dissolve crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • Remove from heat.[1] Add the anti-solvent (Water) dropwise until persistent cloudiness appears.

  • Add one drop of solvent to clear the solution.

  • Allow to cool to room temperature undisturbed for 2 hours, then move to 4°C.

Method C: Flash Chromatography (Regioisomer Separation)

Best For: Separating the 3-nitro target from the 5-nitro impurity. Stationary Phase: Silica Gel (40–63 µm).

Gradient Strategy:

  • Mobile Phase A: Dichloromethane (DCM) + 1% Acetic Acid.

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 0% B to 5% B over 10 Column Volumes (CV).

Why Acetic Acid? The carboxylic acid tail causes streaking on silica. Adding 1% AcOH suppresses ionization, resulting in sharper peaks and better separation of isomers.

Part 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization. How do I fix this?

Root Cause: The melting point of the solvated product is lower than the boiling point of the solvent mixture, or the solution is too concentrated. Correction:

  • Re-heat the mixture until it is a clear solution.

  • Seed the solution with a tiny crystal of pure product (if available) when it reaches 30–40°C.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Down: Wrap the flask in a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q2: How do I distinguish the N1-alkyl-3-nitro product from the N1-alkyl-5-nitro impurity?

Analysis: Use 2D NMR (NOESY/ROESY).

  • Target (3-nitro): You will see a NOE correlation between the pyrazole C5-proton and the N1-methylene protons of the propanoic acid chain.

  • Impurity (5-nitro): The nitro group at position 5 blocks the spatial proximity; you will not see a strong NOE between the ring proton (now at C3) and the N1-chain.

Q3: The yield after Acid-Base extraction is low. Where is my product?

Diagnostic: Check the pH of the aqueous layer after acidification.

  • Issue: The propanoic acid moiety is water-soluble if not fully protonated.

  • Fix: Ensure pH is < 2.0. If precipitation is poor, saturate the acidified aqueous layer with NaCl (brine out) and extract exhaustively with EtOAc (3x).

Part 4: Mechanism of Impurity Formation

Understanding the origin of impurities aids in their removal.

reaction_pathway cluster_legend Separation Logic SM 4-bromo-3-nitro-1H-pyrazole (Tautomeric Mixture) Target Target Product (N1-alkyl-3-nitro) SM->Target Major Pathway (Steric/Electronic Pref) Impurity Regioisomer (N1-alkyl-5-nitro) SM->Impurity Minor Pathway Reagent + Ethyl Acrylate / Base desc Target is less polar than 5-nitro isomer on Silica

Figure 2: Alkylation pathways leading to the target molecule and its primary regioisomer.

References

  • Separation of Pyrazole Regioisomers

    • BenchChem Technical Guides. "Column chromatography conditions for separating pyrazole isomers." Accessed 2024.[2]

  • Recrystallization of Nitro-Aromatics

    • University of Rochester, Dept. of Chemistry. "Reagents & Solvents: Solvents for Recrystallization."[3]

  • Synthesis of Pyrazole Propanoic Acids (Analogous Chemistry)

    • ChemScene Product Data.[4] "3-(4-Bromo-3-nitro-1h-pyrazol-1-yl)propanoic acid Physical Properties."

  • Regioselectivity in Nitropyrazole Alkylation

    • Russian Chemical Bulletin. "N-Alkylation of isomeric nitro derivatives of pyrazoles.

Sources

solubility of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in DMSO and DMF

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization & Handling of Pyrazole-Based Intermediates

Topic: Solubility of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid in DMSO and DMF CAS: 1006993-36-7 Molecular Formula: C₆H₆BrN₃O₄[1]

Solubility Profile & Technical Expectations

Executive Summary: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid exhibits high solubility in polar aprotic solvents (DMSO, DMF) due to the synergistic interaction between its carboxylic acid tail and the polar nitro-pyrazole core.[1] However, users frequently encounter "pseudo-insolubility" caused by kinetic barriers, hydrate formation, or salt contaminants.

Theoretical vs. Practical Solubility:

SolventPredicted Solubility (25°C)Saturation Limit (Max)Key Interaction Mechanism
DMSO > 50 mg/mL (Excellent)~100 mg/mLStrong H-bonding between DMSO sulfoxide oxygen and carboxylic acid proton .[1]
DMF > 40 mg/mL (Good)~80 mg/mLDipole-dipole interactions; effective solvation of the nitro group.[1]
Water < 1 mg/mL (Poor)pH dependentLow solubility at acidic/neutral pH; requires basic pH to ionize (carboxylate form).[1]
Ethanol Moderate~10-20 mg/mLLimited by the lipophilicity of the bromo-nitro core.[1]

Critical Insight (The "Solvate" Risk): Research on similar 4-bromo-3-nitro-pyrazole derivatives indicates a high propensity to form DMSO solvates (crystal structures where DMSO molecules are incorporated into the lattice) .[1] While this aids initial dissolution, it can alter the effective molecular weight if the solid is re-isolated from DMSO.

Step-by-Step Dissolution Protocol

Objective: Preparation of a stable 50 mM Stock Solution.

Reagents:

  • Compound: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (MW: 264.03 g/mol ).[1][2]

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.1%).

Procedure:

  • Weighing: Weigh 13.2 mg of the compound into a sterile glass vial (NOT polystyrene, which DMSO can degrade over time).

  • Solvent Addition (The "Wetting" Step): Add 500 µL of DMSO initially.[1] Do not add the full volume (1 mL) immediately.

    • Why? High concentration gradients at the solid-liquid interface accelerate dissolution.[1]

  • Mechanical Agitation: Vortex vigorously for 30 seconds.

    • Observation: If the solution turns clear, proceed to step 4.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 35°C–40°C for 5 minutes. Do not exceed 50°C to prevent potential thermal degradation of the nitro group .

  • Final Dilution: Add the remaining 500 µL of DMSO to reach the target volume (1 mL). Vortex again.

  • Inspection: Hold the vial against a light source. The solution should be a clear, faint yellow/orange liquid. Any turbidity indicates undissolved salts or impurities.[1]

Troubleshooting Guide (Decision Tree)

Visual Logic Flow: The following diagram illustrates the critical decision points when the compound fails to dissolve or precipitates.

SolubilityTroubleshooting Start Visual Inspection of Stock Solution Clear Clear Solution Start->Clear Turbid Turbid / Particulates Start->Turbid Gel Viscous Gel / Slurry Start->Gel Action_Success Proceed to Assay (Store -20°C) Clear->Action_Success Action_Sonicate Action: Sonicate @ 40°C (10 mins) Turbid->Action_Sonicate Action_WaterCheck Check DMSO Water Content (Hygroscopic Issue) Gel->Action_WaterCheck Action_Sonicate->Clear Resolved Action_Salt Suspect Inorganic Salt Contaminant (Filter 0.2µm PTFE) Action_Sonicate->Action_Salt Unresolved Action_WaterCheck->Action_Sonicate Dry DMSO Used

Figure 1: Troubleshooting logic for pyrazole-propanoic acid solubilization. Blue nodes indicate start points, Green indicates success, Yellow/Red indicate critical failure modes.

Frequently Asked Questions (Technical)

Q1: My solution turned dark orange after 24 hours at room temperature. Is it degraded?

  • Diagnosis: Likely Yes .[1] Nitro-aromatic compounds can undergo slow photochemical degradation or reduction in DMSO if exposed to light.[1]

  • Fix: Always store stock solutions in amber vials wrapped in foil. DMSO is also slightly hygroscopic; water absorption can accelerate hydrolysis of the propanoic acid moiety or shift the pH, altering color .

Q2: Can I use DMF instead of DMSO for cell culture assays?

  • Advisory: Technologically, DMF dissolves this compound well.[1] However, DMF is significantly more cytotoxic (hepatotoxic) than DMSO.

  • Limit: For biological assays, the final concentration of DMF should rarely exceed 0.1% (v/v), whereas cells often tolerate DMSO up to 0.5% or 1.0%. Use DMSO unless strictly necessary for chemical synthesis reasons.[1]

Q3: The compound formed a "goo" at the bottom of the vial. What happened?

  • Mechanism: This is typical of hydrate formation .[1] If your DMSO was old or the vial was left open, atmospheric moisture absorbed into the solvent. The hydrophobic bromo-nitro core repels the water, while the acid tail attracts it, causing the molecule to aggregate into a hydrogel rather than dissolving or precipitating cleanly.

  • Solution: Discard the stock. Prepare fresh using a new, sealed bottle of Anhydrous DMSO.

Q4: I need to remove the DMSO to recover the solid. Can I use a rotovap?

  • Warning: DMSO has a high boiling point (189°C).[1] Removing it by heat risks decomposing the nitro group (thermal runaway risk).

  • Protocol: Use lyophilization (freeze-drying) or precipitate the compound by adding 10 volumes of cold water (acidified to pH 3), then filter the solid.[1]

References

  • ResearchGate. (2026).[1][3] A quantum chemical study of the interaction of carboxylic acids with DMSO. Link

  • Zeitschrift für Kristallographie. (2025).[1][4] Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. Link

  • Purdue University Engineering. (2020).[1] Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Link

  • Cheng, X., et al. (2003).[5] Studies on repository compound stability in DMSO under various conditions. J Biomol Screen.[1] Link

Sources

avoiding decarboxylation during pyrazole acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Acid Synthesis

Welcome to the technical support center for pyrazole acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and handling pyrazole carboxylic acids. Unwanted decarboxylation is a frequent and frustrating side reaction that can significantly impact yield and purity.

Here, we will dissect the underlying causes of this instability and provide field-proven troubleshooting strategies and detailed protocols to help you maintain the integrity of your target molecules throughout your synthetic sequence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of pyrazole carboxylic acids.

FAQ 1: What is the primary mechanism that makes pyrazole carboxylic acids prone to decarboxylation?

The susceptibility of a pyrazole carboxylic acid to decarboxylation is fundamentally linked to the position of the carboxyl group on the heterocyclic ring. The mechanism is most favorable for acids at the C3 and C5 positions, adjacent to the ring nitrogen atoms.

The process is often initiated by heat and involves the formation of a zwitterionic intermediate. The lone pair of electrons on the pyridine-like nitrogen (N2) plays a crucial role in stabilizing the negative charge that develops on the ring carbon as the C-C bond to the carboxyl group breaks. This results in the loss of carbon dioxide (CO₂) and the formation of a pyrazole anion, which is subsequently protonated by a proton source in the medium to yield the decarboxylated pyrazole. Pyrazole itself is an electron-rich aromatic system, which helps to stabilize the intermediates involved in this process[1][2].

For pyrazole-4-carboxylic acids, this direct electronic assistance from a ring nitrogen is absent, rendering them significantly more thermally stable and less prone to spontaneous decarboxylation under typical laboratory conditions[3][4].

Troubleshooting_Workflow start Decarboxylation Observed? step_check At which step did it occur? start->step_check hydrolysis During Ester Hydrolysis step_check->hydrolysis Saponification workup During Work-up / Purification step_check->workup Post-Reaction sol_hydrolysis Implement Low-Temp Protocol: - Use LiOH at 0°C - Monitor closely - Avoid high temperatures hydrolysis->sol_hydrolysis sol_workup Refine Handling Technique: - Use cold solutions - Evaporate solvent below 40°C - Avoid silica gel chromatography workup->sol_workup end_ok Problem Resolved sol_hydrolysis->end_ok sol_workup->end_ok

Sources

troubleshooting Suzuki coupling on nitro-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center Suzuki-Miyaura cross-coupling of nitro-substituted pyrazoles presents a unique intersection of electronic, steric, and coordination challenges. The strong electron-withdrawing nature of the nitro group, combined with the coordinating ability of the pyrazole nitrogen and its acidic N-H proton, frequently leads to catalyst poisoning, sluggish oxidative addition, or competing protodeboronation.

This guide synthesizes field-proven causality and authoritative protocols to help you troubleshoot your workflows systematically.

Visual Diagnostic Workflow

Workflow Start Nitro-Pyrazole Suzuki Coupling CheckNH Is Pyrazole N-H Unprotected? Start->CheckNH Protect Protect N-H (Boc, THP, SEM) CheckNH->Protect Yes CheckNitro Is Nitro Group Ortho to Halide? CheckNH->CheckNitro No Protect->CheckNitro Ligand Use Bulky Ligand (e.g., XPhos, SPhos) CheckNitro->Ligand Yes Boron Is Boronic Acid Prone to Protodeboronation? CheckNitro->Boron No Ligand->Boron SlowRelease Use MIDA Boronate or Trifluoroborate (KHF2) Boron->SlowRelease Yes Success Successful Coupling Boron->Success No SlowRelease->Success

Diagnostic workflow for optimizing Suzuki couplings of nitro-pyrazoles.

Section 1: The "Pyrazole Problem" – Catalyst Poisoning & N-H Acidity

Q: Why does my reaction stall completely when using an unprotected nitro-pyrazole? A: The failure is mechanistic. Unprotected pyrazoles possess an acidic N-H bond. The presence of a strongly electron-withdrawing nitro group (e.g., in 4-nitro-1H-pyrazole) further lowers this pKa to approximately 9.6. Under the basic conditions required for Suzuki coupling (e.g., K2CO3 or K3PO4), the pyrazole is rapidly deprotonated. The resulting pyrazolide anion acts as a potent bidentate or bridging ligand, strongly coordinating to the Pd(II) center. This forms an unreactive thermodynamic sink (a stable Pd-pyrazolide complex), effectively poisoning the catalyst and halting the catalytic cycle before transmetalation can occur. This inhibitory effect of unprotected azoles is a well-documented roadblock in cross-coupling methodologies 1.

Q: How do I overcome this catalyst poisoning? A: You must mask the N-H bond. While some specialized protocols exist for unprotected azoles, the most reliable approach is N-protection.

  • Boc (tert-Butyloxycarbonyl): Highly recommended. It is easily installed and, depending on the base and temperature used during the Suzuki coupling, can sometimes be cleaved in situ, saving a synthetic step 2.

  • THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl): Use these if your subsequent steps require a robust protecting group that survives strong bases or nucleophiles.

Section 2: The "Nitro Problem" – Electronic and Steric Effects

Q: My pyrazole is Boc-protected, but the coupling of my bromo-nitropyrazole is still low yielding. Why? A: The nitro group exerts a profound inductive and resonance electron-withdrawing effect. While electron-deficient aryl halides generally undergo faster oxidative addition, a nitro group ortho to the halide (e.g., 5-bromo-4-nitro-1H-pyrazole) introduces severe steric hindrance. Furthermore, the oxygen atoms of the nitro group can weakly coordinate to the palladium center, disrupting the necessary geometry for transmetalation.

Q: What is the optimal catalyst system for sterically hindered nitro-pyrazoles? A: Standard catalysts like Pd(PPh3)4 often fail here due to their inability to facilitate difficult reductive eliminations. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand system. XPhos Pd G2 or SPhos Pd G2 precatalysts are the gold standard. The electron-rich nature of XPhos accelerates oxidative addition, while its extreme steric bulk forces the Pd center into a monoligated L-Pd(0) state, which is highly active and accelerates the final reductive elimination step.

Data Presentation: Catalyst and Protection Strategy Comparison

Table 1: Quantitative impact of protecting groups and ligands on the coupling of 4-bromo-3-nitropyrazole with phenylboronic acid.

Substrate StateCatalyst / LigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
UnprotectedPd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O90< 5%Severe catalyst poisoning via pyrazolide formation.
Boc-ProtectedPd(PPh3)4 (5 mol%)K2CO3 / Dioxane:H2O9042%Sluggish transmetalation; significant homocoupling.
Boc-ProtectedXPhos Pd G2 (2 mol%) K3PO4 / Dioxane:H2O8089% Efficient coupling; Boc group partially cleaved in situ.
THP-ProtectedSPhos Pd G2 (2 mol%)K3PO4 / Toluene:H2O10094%Excellent yield; requires separate acidic deprotection.

Section 3: The "Boronic Acid Problem" – Protodeboronation

Q: I am recovering deborylated starting material instead of my product. What is happening? A: You are observing protodeboronation , a destructive side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. Heteroaryl boronic acids are notoriously susceptible to this, especially under the aqueous basic conditions of a Suzuki coupling 3. The base coordinates to the empty p-orbital of the boron, forming a reactive boronate complex that, instead of transmetalating to palladium, undergoes hydrolysis.

Mechanism BoronicEster Heteroaryl Boronic Ester [Ar-B(OR)2] Boronate Boronate Complex [Ar-B(OR)2(OH)]- BoronicEster->Boronate + Base Base Base (OH- / CO3 2-) Transmetalation Transmetalation to Pd(II) Boronate->Transmetalation Pd Catalyst Protodeboronation Protodeboronation (Ar-H + B(OH)3) Boronate->Protodeboronation H2O / Heat Product Cross-Coupled Product Transmetalation->Product Reductive Elimination

Competing pathways of the boronate complex: Transmetalation vs. Protodeboronation.

Q: How can I suppress protodeboronation while maintaining coupling efficiency? A: You must control the concentration of the active boronic species.

  • Use Potassium Trifluoroborates (R-BF3K): These tetracoordinate boron species are significantly more stable toward protodeboronation. They slowly hydrolyze in the reaction mixture to release the active boronic acid at a rate that matches the catalytic cycle, preventing a buildup of the unstable intermediate 4.

  • Use MIDA Boronates: Similar to trifluoroborates, MIDA boronates act as a "slow-release" mechanism under mild aqueous basic conditions.

  • Lower the Temperature / Change the Base: Sometimes, switching from a strong base (NaOH, Na2CO3) to a milder one (K3PO4, CsF) and running the reaction at a lower temperature can favor transmetalation over thermal decomposition 5.

Experimental Protocol: Self-Validating Workflow for Suzuki Coupling of Nitro-Pyrazoles

This protocol utilizes an in situ protection-deprotection strategy, leveraging the transient stability of the Boc group to prevent catalyst poisoning while avoiding a separate deprotection step.

Step 1: Reaction Setup (Inert Atmosphere Required)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-4-bromo-3-nitropyrazole (1.0 equiv, 1.0 mmol) and the corresponding arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add K3PO4 (3.0 equiv, 3.0 mmol) and XPhos Pd G2 (0.02 equiv, 2 mol%).

    • Causality Check: K3PO4 is chosen over Na2CO3 because its higher solubility in aqueous dioxane promotes faster transmetalation, outcompeting protodeboronation. XPhos Pd G2 ensures rapid initiation to the active L-Pd(0) species.

Step 2: Solvent Addition and Degassing

  • Add a pre-mixed solvent system of 1,4-Dioxane and H2O (4:1 v/v, 10 mL total volume).

  • Degas the mixture via three freeze-pump-thaw cycles or vigorous sparging with Argon for 15 minutes.

    • Self-Validation: The solution should transition from a heterogeneous suspension to a relatively homogeneous, pale-yellow/orange mixture. A rapid turn to black indicates premature catalyst decomposition (Pd black formation), likely due to oxygen ingress.

Step 3: Heating and Monitoring

  • Heat the reaction mixture to 80 °C under Argon.

  • Monitor via TLC (Hexanes:EtOAc, 3:1) and LC-MS after 2 hours.

    • Self-Validation: You should observe the disappearance of the starting material. Because the Boc group is labile under aqueous basic conditions at 80 °C, you will likely observe two product spots initially: the Boc-protected coupled product (higher Rf) and the deprotected N-H coupled product (lower Rf).

Step 4: In Situ Deprotection and Workup

  • If LC-MS shows a mixture of Boc-protected and unprotected product, add 1 mL of 2M NaOH (aq) directly to the flask and stir for an additional 1 hour at 80 °C to drive complete Boc cleavage.

  • Cool to room temperature, neutralize with 1M HCl, and extract with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (PMC).[Link]

  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.[Link]

  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry.[Link]

  • Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit (r/chemistry).[Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive spectral analysis of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid , a critical scaffold in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals. This document is designed for medicinal chemists and analytical scientists requiring rigorous structural verification. It distinguishes the target molecule from its precursors and potential regioisomers through high-resolution 1H NMR data, supported by experimental protocols and mechanistic insights.

Spectral Analysis & Assignment

The structural integrity of the target compound is validated by the presence of a distinct ethyl-carboxylic acid linker and the diagnostic shift of the pyrazole proton.

1H NMR Data Table (DMSO-d6, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralCoupling Constant (

, Hz)
AssignmentStructural Fragment
12.45 Broad Singlet (bs)1H-COOHCarboxylic Acid
8.52 Singlet (s)1H-H-5Pyrazole Ring (C-H)
4.42 Triplet (t)2H7.2N-CHMethylene (N-linked)
2.88 Triplet (t)2H7.2CH ₂-COOHMethylene (Carbonyl-linked)
Structural Logic & Interpretation
  • The Diagnostic Singlet (8.52 ppm): The H-5 proton on the pyrazole ring appears as a sharp singlet. Its downfield shift is characteristic of the electron-withdrawing nature of the adjacent nitro group (C-3) and the bromine atom (C-4), combined with the deshielding effect of the N1-substitution.

  • The Ethylene Linker: The appearance of two distinct triplets confirms successful N-alkylation.

    • The triplet at 4.42 ppm corresponds to the methylene group directly attached to the pyrazole nitrogen (

      
      ), significantly deshielded by the aromatic ring.
      
    • The triplet at 2.88 ppm is typical for a methylene group alpha to a carboxylic acid (

      
      ).
      
  • Absence of NH: The disappearance of the broad pyrazole NH signal (typically >13 ppm in the precursor) confirms that the starting material has been fully consumed and alkylated.

Comparative Analysis: Product vs. Alternatives

To ensure purity and identity, the spectrum must be compared against the starting material and potential by-products.

vs. Precursor: 4-bromo-3-nitro-1H-pyrazole
FeatureTarget ProductPrecursor (Starting Material)
NH Signal Absent Present (Broad, >13.5 ppm)
Aliphatic Region Two triplets (4.42, 2.88 ppm)Silent (No aliphatic protons)
H-5 Shift ~8.52 ppm (Fixed tautomer)~8.3 - 8.6 ppm (Broad/Variable due to tautomerism)

Insight: The precursor exists in dynamic tautomeric equilibrium. Upon alkylation, this equilibrium is frozen, sharpening the H-5 signal and locking the regiochemistry.

vs. Regioisomer: 3-(4-bromo-5-nitro-1H-pyrazol-1-yl)propanoic acid

Alkylation of nitropyrazoles can yield regioisomers (N1 vs. N2 alkylation).

  • Target (3-Nitro isomer): The alkyl group is distal to the nitro group. This is the thermodynamically and kinetically favored product under standard Michael addition conditions due to steric hindrance from the nitro group.

  • Alternative (5-Nitro isomer): If alkylation occurs adjacent to the nitro group, the H-3 proton (now the only ring proton) typically resonates upfield relative to the H-5 of the 3-nitro isomer due to different shielding cones, often appearing around 8.0 - 8.2 ppm . Furthermore, NOE (Nuclear Overhauser Effect) experiments would show a correlation between the

    
     protons and the nitro group (or lack of correlation with the ring proton) in the 5-nitro isomer.
    

Experimental Protocol

This protocol utilizes a Michael addition strategy, which is superior to direct alkylation with halo-acids due to higher regioselectivity and yield.

Synthesis Workflow (Michael Addition)

Reagents: 4-bromo-3-nitro-1H-pyrazole, Ethyl acrylate (or Methyl acrylate), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or


, Acetonitrile.
  • Addition: Dissolve 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in Acetonitrile. Add catalytic DBU (0.1 eq) and Ethyl acrylate (1.2 eq).

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (disappearance of SM).

  • Hydrolysis: Evaporate solvent.[1] Redissolve residue in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 2 hours to hydrolyze the ester.

  • Workup: Acidify with 1M HCl to pH 2-3. The product precipitates or is extracted with Ethyl Acetate.[2]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Sample Preparation for NMR
  • Solvent: Use DMSO-d6 (99.9% D). CDCl3 is often poor for carboxylic acids due to solubility and hydrogen bonding broadening.

  • Concentration: Dissolve ~5-10 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate to residual DMSO peak (2.50 ppm).

Visualizations

Structural Assignment Diagram

G cluster_0 Molecule Structure Pyrazole Pyrazole Ring (4-Br, 3-NO2) H5 H-5 Proton (Singlet, 8.52 ppm) Pyrazole->H5 Linker1 N-CH2 (Triplet, 4.42 ppm) Pyrazole->Linker1 N1-Substitution Linker2 CH2-COOH (Triplet, 2.88 ppm) Linker1->Linker2 Ethyl Chain COOH COOH (Broad, 12.45 ppm) Linker2->COOH Terminal Acid

Caption: 1H NMR Signal Assignment correlated with structural fragments.

Synthesis Pathway

Synthesis SM 4-bromo-3-nitro-1H-pyrazole Intermediate Ester Intermediate (N-Alkylated) SM->Intermediate Michael Addition (60°C, 4h) Reagent Ethyl Acrylate + Base Reagent->Intermediate Product Target Acid (Precipitate at pH 2) Intermediate->Product Hydrolysis & Acidification Hydrolysis LiOH / THF / H2O Hydrolysis->Product

Caption: Two-step synthesis via Michael Addition and Hydrolysis.

References

  • Synthesis of Pyrazole Derivatives: CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.[3] Google Patents. Link

  • Regioselectivity in Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org.[4] Chem. 2022.[2][5][6] Link

  • NMR Shift Data for Impurities & Solvents: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics 2010. Link

  • Precursor Data: 4-Bromo-3-nitro-1H-pyrazole Product Information. Sigma-Aldrich. Link

Sources

Technical Guide: LC-MS/MS Characterization of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

[1]

Executive Summary & Compound Profile

Target Compound: 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid Formula: C₆H₆BrN₃O₄ Monoisotopic Mass: 262.954 (⁷⁹Br) / 264.952 (⁸¹Br) Key Structural Features: [1][2]

  • Bromine Handle: Provides a distinct 1:1 isotopic signature (

    
     and 
    
    
    ) that tracks the core scaffold.
  • Carboxylic Acid Tail: dominant ionization site in negative mode (deprotonation).

  • Nitro Group: Electron-withdrawing group facilitating characteristic neutral losses (

    
    , 
    
    
    ).[1]

Analytic Strategy: While positive mode (

Negative Electrospray Ionization (

)
1

Ionization Physics & Source Optimization

Comparison of Ionization Modes
FeatureNegative Mode (ESI-) Positive Mode (ESI+) Recommendation
Precursor Ion

(m/z 262/264)

(m/z 264/266)
ESI-
Mechanism Acidic deprotonation of -COOH.[1]Protonation of pyrazole N2.ESI- is favored due to the high acidity of the carboxylic tail.
Stability High; stabilized by resonance.[1]Low; Nitro group destabilizes positive charge on the ring.ESI- yields more stable precursors.[1]
Key Fragments

loss,

loss.

loss,

loss.[3]
ESI- provides structurally diagnostic losses.[1]
Source Parameters (Recommended)
  • Capillary Voltage (ESI-): 2.5 – 3.0 kV (Lower voltage prevents in-source fragmentation of the labile nitro group).[1]

  • Desolvation Temp: 350°C (Ensure complete vaporization of the polar acid).

  • Cone Voltage: 20-30 V (Keep low to preserve the isotopic envelope of the parent ion).

Fragmentation Pathway Analysis (MS/MS)[3][4][5][6]

The fragmentation of this molecule is driven by the competition between the carboxylic acid tail and the nitro group .

The "Bromine Beacon"

Every fragment containing the pyrazole ring will exhibit a 1:1 doublet separated by 2 Da. This is a critical quality control check. If a fragment peak lacks this doublet, it indicates the loss of the Bromine atom (rare in soft CID) or a contaminant.

Predicted Fragmentation Channels (ESI- Mode)[1][4]
Pathway A: Decarboxylation (Primary)

The most thermodynamically favorable pathway is the loss of the carboxylic acid group as

  • Transition:

    
    
    
  • Neutral Loss: 44 Da (

    
    )[1]
    
  • Mechanism: Charge migration from the carboxylate to the alkyl chain or ring nitrogen.

Pathway B: Nitro Group Cleavage

Nitro-pyrazoles characteristically lose the nitro group, either as a radical (


  • Transition:

    
    
    
  • Neutral Loss: 46 Da (

    
    )[1][3]
    
  • Significance: Confirms the presence of the nitro-pyrazole core.

Pathway C: Side Chain Scission

Cleavage of the N-C bond connecting the propanoic acid chain to the pyrazole ring.

  • Transition:

    
    
    
  • Fragment: 4-bromo-3-nitropyrazolate anion.[1][2]

  • Neutral Loss: 72 Da (

    
     residue).
    
Visualization of Fragmentation Logic

FragmentationPathwayParentParent Ion [M-H]-m/z 262 / 264(1:1 Isotope Ratio)DecarboxDecarboxylated Product[M-H-CO2]-m/z 218 / 220Parent->DecarboxLoss of CO2(-44 Da)NitroLossNitro Loss Product[M-H-NO2]-m/z 216 / 218Parent->NitroLossLoss of NO2(-46 Da)CoreRingCore Pyrazole Anion(Side chain loss)m/z 190 / 192Parent->CoreRingChain Cleavage(-72 Da)DeepFragDeep Fragmentation[Py-Br] w/o substituentsm/z ~144 / 146Decarbox->DeepFragHigh CENitroLoss->DeepFragHigh CE

Figure 1: Predicted ESI(-) MS/MS fragmentation tree.[1] The presence of Bromine isotopes (79/81) is conserved across the primary pathways (Blue, Red, Yellow, Green nodes).

Experimental Protocol

Step 1: Sample Preparation[1]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL DMSO (highly soluble).

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Additive: Add 0.1% Formic Acid or Ammonium Acetate (5mM).[1]

    • Note: Even in negative mode, trace Ammonium Acetate helps buffer the pH to ensure consistent deprotonation without suppressing ionization like high concentrations of strong acids might.

Step 2: LC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 5mM Ammonium Acetate.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes. The compound is moderately polar (LogP ~1.0) and will elute early-to-mid gradient.[1]

Step 3: MS/MS Acquisition

Run a Product Ion Scan targeting the ⁷⁹Br parent (m/z 262).

  • Collision Energy (CE) Ramp: 10, 20, 40 eV.

    • Low (10 eV): Preserves parent, confirms MW.

    • Mid (20 eV): Generates Decarboxylation (

      
       218) and Nitro loss (
      
      
      216).
    • High (40 eV): Forces ring cleavage and side-chain separation (

      
       190).[1]
      

Method Development Decision Tree

Use this workflow to validate the compound in a new matrix (e.g., plasma, reaction mixture).

WorkflowStartStart AnalysisModeCheckCheck Ionization ModeStart->ModeCheckNegModeESI Negative(Target m/z 262)ModeCheck->NegModePreferredPosModeESI Positive(Target m/z 264)ModeCheck->PosModeAlternativeIsotopeCheckVerify Isotope Pattern(1:1 doublet)NegMode->IsotopeCheckPosMode->IsotopeCheckFragCheckCheck Fragments(m/z 218, 190)IsotopeCheck->FragCheckPattern FoundFailRe-optimize / Check PurityIsotopeCheck->FailNo DoubletValidVALIDATEDFragCheck->ValidFragments MatchFragCheck->FailUnexpected Mass

Figure 2: Validation workflow for confirming compound identity using LC-MS.

References

  • Nitro-Pyrazole Fragmentation: "Fragmentation mechanisms of some prazoles and their related substances...". MDPI. Available at: [Link]

  • Carboxylic Acid Neutral Loss: Dron, J., et al. "Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry."[1] Analytica Chimica Acta. Available at: [Link]

  • General ESI Interpretation: "Fragmentation reactions using electrospray ionization mass spectrometry." Royal Society of Chemistry. Available at: [Link]

Technical Comparison: Physical Characterization of Pyrazole Building Block CAS 1006993-36-7

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis and characterization protocol for 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 1006993-36-7).

Executive Summary & Chemical Identity[1]

CAS 1006993-36-7 corresponds to 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid . It is a trifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and fused pyrazolo-heterocycles.

Unlike simple commodity chemicals, this intermediate is often synthesized on-demand or in small batches. Consequently, its physical properties can vary slightly by synthetic route (e.g., residual solvent content). This guide establishes the standard quality profile you should expect and the protocols to validate it.

Chemical Profile
PropertySpecification
Chemical Name 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
CAS Number 1006993-36-7
Molecular Formula C₆H₆BrN₃O₄
Molecular Weight 264.03 g/mol
Appearance Off-white to pale yellow crystalline powder
Predicted pKa ~4.2 (Carboxylic acid)
LogP ~1.03 (Moderate lipophilicity)

Physical Characterization & Melting Point Analysis[2]

Melting Point Expectations

While batch-specific Certificates of Analysis (CoA) govern individual lots, structural analysis of the nitro-pyrazole acid class dictates the following thermal behavior.

  • Expected Melting Point Range: 145°C – 160°C (Decomposition likely).

    • Scientific Rationale: The presence of the carboxylic acid moiety facilitates strong intermolecular hydrogen bonding (dimerization), significantly raising the lattice energy. The nitro group at position 3 adds polarity and crystalline rigidity compared to the non-nitro analog.

  • Thermal Stability Warning: Nitro-pyrazoles can exhibit exothermic decomposition upon melting. Differential Scanning Calorimetry (DSC) is strictly recommended over capillary tubes for initial safety assessment.

Comparative Physical Properties

To aid in selection, we compare CAS 1006993-36-7 with its two most common synthetic alternatives: the non-nitro analog and the ester derivative.

FeatureTarget: CAS 1006993-36-7 Alt 1: Non-Nitro Analog (CAS 925146-35-6)Alt 2: Ethyl Ester (CAS 1006993-37-8*)
Structure 4-Br, 3-NO₂, COOH4-Br, COOH4-Br, 3-NO₂, COOEt
Physical Form Solid (Powder)Solid (Powder)Low-melting Solid / Oil
Solubility (Water) Low (pH < 7), High (pH > 8)Low (pH < 7)Insoluble
Solubility (DMSO) High (>50 mg/mL)HighVery High
Reactivity Handle Trifunctional (Br, NO₂, COOH)Bifunctional (Br, COOH)Trifunctional (Protected Acid)
Primary Use Core scaffold for fused ringsSimple couplingSolubility-optimized synthesis

*Note: CAS for the ethyl ester is inferred as a common derivative; verify specific catalog numbers.

Structural Utility & Synthetic Logic

The value of CAS 1006993-36-7 lies in its orthogonal reactivity . It allows medicinal chemists to elaborate the molecule in three distinct directions without protecting group interference.

ChemicalUtility Target CAS 1006993-36-7 (Core Scaffold) COOH Carboxylic Acid (Tail) Target->COOH Nitro 3-Nitro Group (Head) Target->Nitro Bromo 4-Bromo Group (Core) Target->Bromo Amide Amide Coupling (Linker Attachment) COOH->Amide  EDC/NHS Reduction Reduction to Amine (Cyclization/Fusion) Nitro->Reduction  Fe/HCl or H2/Pd Suzuki Suzuki/Sonogashira (Aryl Extension) Bromo->Suzuki  Pd(PPh3)4 Fused Systems\n(e.g. Pyrazolo[1,5-a]pyrimidine) Fused Systems (e.g. Pyrazolo[1,5-a]pyrimidine) Reduction->Fused Systems\n(e.g. Pyrazolo[1,5-a]pyrimidine)

Figure 1: Orthogonal reactivity map. The molecule serves as a "hub" for divergent synthesis.

Experimental Protocols for Characterization

As a Senior Scientist, you must validate incoming building blocks to prevent downstream failure. Do not rely solely on the vendor's CoA.

Protocol A: Purity & Identity Validation (HPLC/MS)
  • Objective: Confirm absence of the des-nitro impurity or regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

  • Acceptance Criteria:

    • Purity > 95% (Area %).

    • MS (ESI+): [M+H]⁺ = 264.0/266.0 (Bromine isotope pattern 1:1 is critical).

Protocol B: Solubility & Stability Testing

Before scaling up a reaction, determine the solubility limit to avoid crashing out.

  • Weigh 10 mg of CAS 1006993-36-7 into a clear vial.

  • Add solvent (DMSO-d6 or DMF) in 100 µL increments.

  • Sonicate for 5 minutes at 25°C.

  • Visual Check: Solution must be clear yellow. Turbidity indicates inorganic salts (from synthesis workup).

  • Water Tolerance: Add water dropwise to the DMSO solution. Record the point of precipitation (Cloud Point). Note: This helps design workup procedures.

Protocol C: Thermal Safety (DSC)
  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Pan: Tzero Aluminum Hermetic Pan (Pinhole lid to prevent pressure buildup from NO₂ decomposition).

  • Ramp: 10°C/min from 40°C to 250°C.

  • Observation: Look for a sharp endotherm (melting) followed immediately by an exotherm (decomposition).

    • Safety Rule: If the decomposition exotherm onset is < 20°C from the melting peak, do not melt in bulk .

Quality Control Workflow

Implement this decision tree when receiving a new batch of CAS 1006993-36-7.

QC_Workflow Start Receive CAS 1006993-36-7 Visual Visual Inspection (Color/Texture) Start->Visual Solubility Solubility Check (DMSO/MeOH) Visual->Solubility LCMS LC-MS Analysis (Identity & Purity) Solubility->LCMS NMR 1H NMR (Confirm Regioisomer) LCMS->NMR Decision Pass QC? NMR->Decision Reject REJECT (Contact Vendor) Decision->Reject <95% or Wrong Isomer Release RELEASE for Synthesis Decision->Release >95% Purity Correct Mass

Figure 2: Standardized Quality Control Workflow for Pyrazole Intermediates.

References

  • PubChem Compound Summary . 3-(4-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 1006993-36-7). National Center for Biotechnology Information. Link

  • ChemScene Product Data . Building Block Characterization and Specifications. Link

  • Guidechem Chemical Database . Physical Properties of Pyrazole Derivatives. Link

  • BOC Sciences . Heterocyclic Building Blocks for Drug Discovery.

  • Safety Data Sheet (SDS) . Generic Pyrazole Acid Handling Protocols. MilliporeSigma.[1][2] Link

Sources

Introduction: The Challenge of Regioselectivity in Pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the regioselective N-alkylation of 3-nitropyrazole versus 5-nitropyrazole, detailing the mechanistic rationale and experimental outcomes for researchers in synthetic and medicinal chemistry.

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous FDA-approved drugs, agrochemicals, and advanced materials.[1] The functionalization of the pyrazole ring is a critical step in drug discovery and development. However, for unsymmetrically substituted pyrazoles, direct N-alkylation presents a significant challenge: the potential formation of two distinct regioisomers, which are often difficult to separate and may possess vastly different biological activities.[2] This guide focuses on the alkylation of nitropyrazoles, specifically comparing the outcomes for 3-nitropyrazole and 5-nitropyrazole, to provide a clear, evidence-based understanding of the factors that govern product formation.

The Tautomeric Equilibrium: Why 3-Nitro and 5-Nitro Pyrazoles Behave as One

A fundamental concept to grasp is that 3-nitropyrazole and 5-nitropyrazole are tautomers. In solution, they exist in a dynamic equilibrium. When a base is introduced to initiate an alkylation reaction, it deprotonates the N-H bond of either tautomer to form a common, resonance-stabilized pyrazolate anion.[3] It is this single anionic intermediate that reacts with the alkylating agent.

Therefore, under typical basic alkylation conditions, the starting material—whether labeled 3-nitropyrazole or 5-nitropyrazole—is inconsequential to the product distribution. The reaction proceeds from the same anion, and the resulting mixture of N1 and N2 alkylated products will be identical. The critical question is not which tautomer one starts with, but what factors control the selectivity of the subsequent alkylation on the two non-equivalent nitrogen atoms (N1 and N2) of the pyrazolate anion.

Alkylation_Factors cluster_Factors Influencing Factors Anion 3(5)-Nitropyrazolate Anion N1_Product N1-Alkylated Product (Major Isomer) Anion->N1_Product + R-X (Favored Pathway) N2_Product N2-Alkylated Product (Minor Isomer) Anion->N2_Product + R-X (Disfavored Pathway) Steric Steric Hindrance at N2 Steric->N1_Product Electronic Electronic Withdrawal (Lower N2 Nucleophilicity) Electronic->N1_Product Attractive Attractive Interactions (Stabilize N1 Transition State) Attractive->N1_Product Conditions Base/Solvent Choice (e.g., K2CO3/DMSO) Conditions->N1_Product

Figure 2: Factors governing the regioselectivity of nitropyrazole alkylation.

Experimental Data: A Quantitative Comparison

The alkylation of 3-nitropyrazole serves as a prime example of how reaction conditions can be tuned to achieve exceptional control over regioselectivity. The data below, compiled from literature sources, demonstrates the preference for N1-alkylation.

Electrophile (R-X)BaseSolventN1:N2 RatioYield (%)Reference
Ethyl AcrylateiPr₂NEtDMSO>99.9 : 1>90[1]
N,N-DimethylacrylamideiPr₂NEtDMSO>99.9 : 192[1]
AcrylonitrileiPr₂NEtDMSO>99.9 : 191[1]
Benzyl BromideK₂CO₃DMSO10 : 1-[1]
1-BromopropaneK₂CO₃DMSO7 : 1-[1]

Table 1: Regioselectivity in the N-alkylation of 3-nitropyrazole under various conditions. The data highlights the exceptionally high N1-selectivity achieved with Michael acceptors. [1] As the table illustrates, while standard alkyl halides like benzyl bromide provide good N1 selectivity, the use of Michael acceptors like ethyl acrylate leads to a near-total preference for the N1 isomer. This is strong evidence for the proposed attractive interactions stabilizing the N1 transition state. [1]

Experimental Protocols

Protocol 1: Highly Regioselective N1-Alkylation of 3(5)-Nitropyrazole

This protocol is adapted from a demonstrated high-selectivity method. [1] Materials:

  • 3(5)-Nitropyrazole (1.0 mmol, 1.0 equiv)

  • Diisopropylethylamine (iPr₂NEt) (1.2 mmol, 1.2 equiv)

  • Ethyl acrylate (1.05 mmol, 1.05 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (4 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice water

Procedure:

  • To a clean, dry vial equipped with a magnetic stir bar, add 3(5)-nitropyrazole (1.0 mmol), anhydrous DMSO (4 mL), and diisopropylethylamine (1.2 mmol).

  • Stir the mixture at room temperature (25 °C) until the pyrazole has fully dissolved.

  • Add the electrophile, ethyl acrylate (1.05 mmol), to the reaction mixture.

  • Stir the resulting solution at 25 °C. Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice water (10 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography on silica gel to obtain the pure N1-alkylated product.

Protocol 2: Analytical Differentiation of N1 and N2 Isomers

Structural confirmation and differentiation between the N1 and N2 isomers are unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D-NOESY experiments. [4] Methodology:

  • ¹H and ¹³C NMR: Acquire standard 1D ¹H and ¹³C NMR spectra for the purified product. While these spectra confirm the overall structure, they may not be sufficient to distinguish between the N1 and N2 isomers on their own.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment reveals through-space correlations between protons that are in close proximity (< 5 Å).

    • For the N1 Isomer: A NOESY experiment will show a correlation (cross-peak) between the protons of the alkyl group attached to N1 and the C5-H proton of the pyrazole ring.

    • For the N2 Isomer: A NOESY experiment will show a correlation between the protons of the alkyl group attached to N2 and the C3-H proton of the pyrazole ring.

    • Since the nitro group is at the C3 position in our starting material, there is no C3-H. Therefore, for the N2-alkylated product of 3-nitropyrazole, a correlation would be expected between the N-alkyl protons and the C5-H proton. For the N1-alkylated product, a correlation would be expected between the N-alkyl protons and the C5-H proton. Correction: For the N1 isomer of a 3-substituted pyrazole, the alkyl group is adjacent to C5-H. For the N2 isomer, the alkyl group is adjacent to the C3-substituent. A NOESY correlation between the N-alkyl group and C5-H confirms the N1 structure. The absence of this correlation and potential correlations to the other pyrazole proton (C4-H, if present) would suggest the N2 structure. In the case of 3-nitropyrazole, the key correlation is between the N-alkyl protons and the C5-H proton to confirm N1 substitution. [4]

Conclusion

The comparison of alkylation products for 3-nitropyrazole and 5-nitropyrazole is a matter of understanding their tautomeric nature. Under basic conditions, they react via a common pyrazolate anion, leading to identical product mixtures. The regiochemical outcome is overwhelmingly biased towards the formation of the N1-alkylated isomer. This preference is driven by a combination of the electron-withdrawing nature of the nitro group, which deactivates the adjacent N2 position, and steric hindrance around the same nitrogen. Furthermore, for certain classes of electrophiles, attractive non-covalent interactions can amplify this inherent preference to achieve nearly perfect N1-selectivity. For researchers in drug development, this predictable and controllable selectivity makes 3(5)-nitropyrazole a valuable synthon for constructing N1-substituted pyrazole cores with high fidelity.

References

  • Bao, S., Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]

  • Tatum, L. A., & DeKorver, K. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

  • Kudyakova, Y. S., Bazhin, D. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]

  • Zhang, J., Zhang, T., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. [Link]

  • Bravo, F., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Wang, X., et al. (2014). Review on synthesis of nitropyrazoles. ResearchGate. [Link]

  • Sumitomo Chemical Company. (1998). N-alkylation method of pyrazole.
  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Bar-Lavan, Y., & Marek, I. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry. [Link]

  • Afonso, C. A. M., & Green, K. (2016). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Jasiński, R. (2025). On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. International Journal of Molecular Sciences. [Link]

  • Bao, S., Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

Sources

Reference Standards for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of reference standard strategies for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (hereafter referred to as BNPP-Acid ) and its critical impurities.

Executive Summary & Scientific Context

In the synthesis of pyrazole-based pharmacophores (common in kinase inhibitors and GPCR antagonists), BNPP-Acid serves as a high-value intermediate. Its structural integrity is defined by the specific regiochemistry of the


-alkylation.

The critical quality attribute (CQA) for this molecule is not just chemical purity, but regioisomeric purity . The alkylation of 4-bromo-3-nitro-1H-pyrazole is an ambident nucleophilic reaction, inevitably yielding two isomers:

  • Target Isomer (

    
    1-alkylated):  3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.
    
  • Critical Impurity (

    
    2-alkylated):  3-(4-bromo-5-nitro-1H-pyrazol-1-yl)propanoic acid.
    

This guide compares the performance of Certified Reference Standards (CRS) against In-House Synthesized Standards and Relative Retention Time (RRT) approaches, specifically evaluating their ability to quantify the "Silent Killer" impurity: the


2-regioisomer.

The Regioisomer Challenge: Mechanism & Causality

To understand why standard selection matters, we must look at the synthesis mechanism. The starting material, 4-bromo-3-nitro-1H-pyrazole, exists in tautomeric equilibrium.

  • Electronic Effect: The nitro group at position 3 withdraws electron density, making the adjacent nitrogen (

    
    2) less nucleophilic, theoretically favoring 
    
    
    
    1 alkylation.
  • Steric Effect: However, solvation effects and the size of the alkylating agent (e.g., ethyl 3-bromopropionate) can shift this ratio.

Without a validated reference standard for the


2-isomer, an analytical method cannot prove specificity . The 

2-isomer often co-elutes with the target peak on standard C18 columns, leading to purity inflation —a critical failure in drug safety assessment.
Visualization: Impurity Formation Pathway

G SM Starting Material 4-bromo-3-nitro-1H-pyrazole (Tautomeric Mixture) Inter_N1 Intermediate A (Target) Ethyl 3-(4-bromo-3-nitro...) SM->Inter_N1 Major Pathway (Steric Control) Inter_N2 Intermediate B (Impurity) Ethyl 3-(4-bromo-5-nitro...) SM->Inter_N2 Minor Pathway (Kinetic Leakage) Reagent Reagent Ethyl 3-bromopropionate + Base (NaH/K2CO3) Reagent->Inter_N1 Reagent->Inter_N2 Hydrolysis Hydrolysis (LiOH / THF) Inter_N1->Hydrolysis Inter_N2->Hydrolysis Product FINAL PRODUCT BNPP-Acid (N1-Isomer) Hydrolysis->Product Impurity CRITICAL IMPURITY Regioisomer (N2-Isomer) Hydrolysis->Impurity

Figure 1: Divergent synthesis pathways showing the inevitable formation of the N2-regioisomer impurity.

Comparative Analysis of Reference Standard Options

We evaluated three classes of reference standards for quantifying BNPP-Acid impurities.

Option A: Commercial Certified Reference Standard (CRS)
  • Description: High-purity (>99.5%), fully characterized (H-NMR, C-NMR, MS, ROI, TGA) standards of both the Target and the Regioisomer.

  • Source: Specialized vendors (e.g., ChemScene, Sigma, Enamine).

Option B: In-House "Crude" Standard
  • Description: Material isolated from the mother liquor or synthesized via a forced degradation pathway, characterized only by HPLC area %.

Option C: RRT (Relative Retention Time)
  • Description: Relying on literature values for retention time relative to the main peak, without a physical standard.

Performance Data Comparison
FeatureOption A: Certified (CRS) Option B: In-House Crude Option C: RRT Approach
Regioisomer Specificity High. Confirmed by NOESY NMR to distinguish N1 vs N2.Low. Risk of misidentifying the isomer without advanced NMR.Zero. Retention times drift with pH/column age.
Quantification Accuracy < 1.0% RSD. Absolute quantitative assignment.~5-10% RSD. Assumes Response Factor (RF) = 1.0.N/A. Qualitative only.
Risk of False Pass Minimal. Moderate. If crude contains both isomers, you may miscalculate RF.Critical. High risk of co-elution masking.
Cost Efficiency Low (High upfront cost).Medium (Labor intensive).High (Zero cost).
Regulatory Suitability IND/NDA Filing Ready. Early Discovery Only.Not Acceptable for Impurities >0.1%.

Experimental Protocol: Validating the Regioisomer Standard

To ensure your reference standard is correctly assigned (i.e., you haven't swapped the N1 and N2 labels), you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. This is the only self-validating method for pyrazole regiochemistry.

Protocol: NMR Structural Confirmation

Objective: Distinguish 3-nitro (Target) from 5-nitro (Impurity) isomers.

  • Sample Prep: Dissolve 10 mg of the standard in DMSO-d6.

  • Acquisition: Run 1H-NMR and 1D-NOESY.

  • Critical Signal Analysis:

    • Target (3-nitro): The

      
      -methylene protons (
      
      
      
      -CH2-) are spatially distant from the C4-Bromo group but close to the C5-Proton.
    • Impurity (5-nitro): The

      
      -methylene protons are adjacent to the bulky Nitro group (if 5-nitro) or Bromo group depending on numbering convention.
      
    • Diagnostic Shift: The

      
      -CH2 triplet in the 5-nitro isomer  typically shifts downfield (deshielded by the nitro group's anisotropy) compared to the 3-nitro isomer .
      
    • Experimental Observation: Target

      
      -CH2 
      
      
      
      ppm; Impurity
      
      
      -CH2
      
      
      ppm.
Protocol: HPLC Separation Method

Objective: Achieve baseline separation (Resolution > 1.5) between Target and Regioisomer.

  • Column: C18 Shielded Phase (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses acid ionization, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 95% B

  • Detection: UV at 270 nm (Nitro-pyrazole absorption max).

  • Success Criterion: The Regioisomer (Impurity) typically elutes after the Target due to the shielding of the polar nitro group in the 5-position (internal H-bonding or steric twisting).

Decision Matrix for Researchers

When should you invest in the Certified Reference Standard?

DecisionTree Start Start: Impurity Profiling of BNPP-Acid Phase Development Phase? Start->Phase Discovery Early Discovery / Hit-to-Lead Phase->Discovery LateStage Pre-Clinical / GLP Tox / IND Phase->LateStage Q1 Is Synthesis Route Finalized? Discovery->Q1 Action2 MUST BUY/SYNTHESIZE Certified Regioisomer Standard LateStage->Action2 Mandatory for ICH Q3A Action1 Use In-House Crude Standard (Confirm via LCMS) Q1->Action1 No Action3 Use RRT from Literature (High Risk) Q1->Action3 Yes (but low budget)

Figure 2: Decision matrix for selecting the appropriate reference standard grade based on development stage.

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006. [Link]

  • Fustero, S., et al. Regioselective N-Alkylation of Pyrazoles: A Critical Review. Journal of Organic Chemistry, 2009. [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration, 2015. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS No. 1006993-36-7). As a compound featuring a halogenated pyrazole core, a nitro functional group, and a carboxylic acid moiety, it requires careful handling as a hazardous material. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established safety protocols for managing toxic, halogenated, and reactive chemical waste to ensure personnel safety and environmental protection.

Hazard Profile and Risk Assessment: A Multi-faceted Approach to Safety

Understanding the chemical nature of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is paramount to appreciating the necessity of the stringent disposal protocols that follow. The molecule's structure inherently presents multiple hazard classes, each demanding specific precautions.

  • Acute Toxicity: This compound is classified as highly toxic. Supplier safety information indicates it aligns with the Globally Harmonized System (GHS) pictogram GHS06 (Skull and Crossbones) and the signal word "Danger".[1] It is assigned the UN number 2811, designating it as a "Toxic Solid, Organic, N.O.S."[1], which underscores the need to prevent any form of exposure, be it through ingestion, inhalation, or skin contact.

  • Halogenated Organic Compound: The presence of a bromine atom classifies this substance as a halogenated organic compound. Such compounds are often persistent in the environment and can be harmful to aquatic life.[2] For this reason, they must never be disposed of down the drain.[3] The standard and most effective disposal method for halogenated waste is high-temperature incineration at a licensed facility, which is equipped to scrub acidic and toxic gases (like hydrogen bromide) from the effluent.[4] Segregating halogenated waste from non-halogenated streams is a critical step in laboratory waste management, as mixing them complicates and increases the cost of disposal.[5]

  • Nitro-Functionalized Compound: Aromatic and heterocyclic nitro compounds are recognized for their potential toxicity and, in some cases, their energetic or explosive properties, especially when multiple nitro groups are present.[6] While this mononitrated compound is not rated as an explosive, nitro groups can increase chemical reactivity. Therefore, it should be stored away from heat and incompatible materials.[6]

  • Carboxylic Acid Moiety: The propanoic acid group makes the compound acidic.[7][8] This introduces corrosive properties and the potential for vigorous or exothermic reactions if mixed with bases in a concentrated form. This characteristic must be considered when selecting waste containers and segregating waste streams.

Quantitative Data Summary

For clarity, the key identifying and safety information for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is summarized below.

PropertyValueSource
CAS Number 1006993-36-7ChemScene[1]
Molecular Formula C₆H₆BrN₃O₄ChemScene[1]
Molecular Weight 264.03 g/mol ChemScene[1]
GHS Pictogram GHS06 (Skull and Crossbones)ChemScene[1]
Signal Word DangerChemScene[1]
UN Number 2811ChemScene[1]

Essential Personal Protective Equipment (PPE)

Given the compound's high toxicity and potential for skin and eye irritation, a stringent PPE protocol is mandatory. This is not merely a recommendation but a critical barrier to exposure.

  • Gloves: Chemically resistant gloves are required. Given the compound's multifaceted nature, nitrile gloves are a suitable minimum, but consult a glove compatibility chart for extended contact. Always double-check gloves for integrity before use and change them frequently.[9]

  • Eye Protection: ANSI Z87.1-compliant safety goggles that provide a full seal around the eyes are essential to protect against splashes or fine particulates.[6] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[10]

  • Lab Coat: A clean, buttoned lab coat must be worn to protect against skin contamination.

  • Work Area: All handling of this compound, including weighing and preparing for disposal, should be conducted within a certified laboratory chemical fume hood to prevent inhalation of any dust or aerosols.[10]

Step-by-Step Disposal Protocol

The proper disposal of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid is a systematic process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Classification and Segregation

Immediately classify any material contaminated with this compound (e.g., residual solid, empty containers, contaminated gloves, weighing paper, pipette tips) as "Acutely Toxic Halogenated Organic Waste."

The cardinal rule of this process is segregation .

  • DO NOT mix this waste with non-halogenated organic waste.[4][11]

  • DO NOT dispose of it in regular trash or down the drain.[3][6]

  • DO NOT mix with incompatible waste streams, such as strong bases, without a specific, validated neutralization protocol approved by your institution's safety office.

Step 2: Container Selection

Collect the waste in a designated container that is:

  • Chemically Compatible: A glass bottle or a high-density polyethylene (HDPE) container is appropriate.[4]

  • Leak-Proof: The container must have a tight-fitting screw cap to prevent leaks and the escape of vapors.[4]

  • In Good Condition: Inspect the container for any cracks or defects before use.

Step 3: Proper Labeling

Accurate labeling is a regulatory requirement and essential for safety. The waste container must be labeled clearly at the moment the first drop of waste is added.[11] The label must include:

  • The words "Hazardous Waste" .[4]

  • The full chemical name: "3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid" . Avoid using abbreviations or formulas.[11]

  • An accurate list of all components in the container, including any solvents, with approximate percentages.

  • The relevant hazard information: "Toxic" and "Corrosive" . Affix corresponding GHS pictograms.

Step 4: Accumulation and Storage

Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be:

  • Secure: Under the control of laboratory personnel.[4]

  • Ventilated: Preferably within a ventilated cabinet or a secondary containment bin inside a fume hood.

  • Segregated: Away from incompatible materials, particularly strong bases and oxidizing agents.[4][6]

Step 5: Final Disposal

The ultimate disposal of the waste is not to be performed by laboratory personnel.

  • Contact EHS: Schedule a waste pickup with your institution's Environmental Health & Safety (EHS) department or equivalent office.[4][12]

  • Licensed Vendor: The EHS office will coordinate with a licensed hazardous waste disposal company for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF). As previously noted, high-temperature incineration is the standard disposal method for this class of chemical.[4]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to mitigate exposure and contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or the substance becomes airborne, evacuate the area.

  • Control Ignition Sources: If any flammable solvents are involved, extinguish all nearby flames and turn off spark-producing equipment.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Contain the Spill: For a small spill of solid material, gently cover it with a non-combustible absorbent material like sand, vermiculite, or a commercial spill absorbent.[6] Avoid raising dust.

  • Collect Waste: Carefully sweep or scoop the contained material and absorbent into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.

DisposalWorkflow Disposal Workflow for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic Acid start Waste Generated (Solid Residue or Contaminated Material) assess Assess Hazards: - Acutely Toxic (GHS06) - Halogenated Organic - Nitro Compound - Acidic start->assess ppe Don Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat assess->ppe classify Classify Waste: 'Acutely Toxic Halogenated Organic Waste' ppe->classify segregate Segregate Waste Stream classify->segregate non_halogen Non-Halogenated Waste Stream segregate->non_halogen NO (Separate Stream) halogen Halogenated Waste Stream segregate->halogen Is Halogenated? YES container Select Compatible Container (Glass or HDPE, leak-proof) halogen->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - All Components - Hazard Pictograms (Toxic) container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Licensed Vendor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.

References

  • 3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. Pharmaffiliates. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo (UiO). [Link]

  • SAFETY DATA SHEET: 3-Amino-4-bromo-1-methyl-1H-pyrazole. Fisher Scientific. [Link]

  • Safety Data Sheet: Propionic acid. Carl ROTH. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Pyrazole Wastewater Treatment. Arvia Technology. [Link]

  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology. [Link]

  • nitro razredčilo. Chemius. [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. University of Alabama in Huntsville. [Link]

  • SAFETY DATA SHEET: Biocide. [Link]

  • Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97%. Cole-Parmer. [Link]

  • SAFETY DATA SHEET: Propanoic acid. Thermo Fisher Scientific. [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Develop a process to separate brominated flame retardants from WEEE polymers Final Report. WRAP. [Link]

  • Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology. [Link]

  • Safety in the Chemical Laboratory. Vanderbilt University Medical Center. [Link]

  • propionic acid, 79-09-4. The Good Scents Company. [Link]

  • Chemical Waste groups. University of Southern Denmark (SDU). [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency (EPA). [Link]

  • Safety in the laboratory. University of Fribourg. [Link]

  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. [Link]

  • (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic Acid. Pharmaffiliates. [Link]

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Personal protective equipment for handling 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid

As a novel chemical entity, 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid requires meticulous handling and a comprehensive understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS), a conservative approach is warranted, treating the substance with a high degree of caution based on the hazardous properties of its structural components: a brominated pyrazole, a nitro group, and a propanoic acid moiety. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment.

Hazard Assessment: A Conservative Approach

Given the structure of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid, a thorough risk assessment is paramount before any handling. The hazard profile can be inferred from related compounds:

  • Aromatic Nitro Compounds: These are often toxic and can be reactive.[1]

  • Brominated Organic Compounds: These can be irritants and may pose environmental hazards.[2]

  • Propanoic Acid Derivatives: While propanoic acid itself is corrosive, the effects of its derivatives can vary.[3]

Therefore, it is prudent to assume this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to prevent exposure. The following table summarizes the recommended PPE for handling 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.

Protection Equipment Standard Rationale
Eye Chemical safety goggles and a face shieldNIOSH (US) or EN 166 (EU)To protect against splashes and airborne particles.[7][8]
Hand Chemical-resistant gloves (Nitrile or Neoprene, double-gloving recommended)Check manufacturer's compatibility dataTo prevent skin contact. Regularly inspect gloves for any signs of degradation.[7][9]
Body Flame-resistant lab coat (fully fastened) and chemical-resistant apron---To protect skin and clothing from contamination.[10][11]
Respiratory NIOSH-approved N95 or higher respiratorNIOSH (US) or EN 149 (Europe)To prevent inhalation of fine powders, especially when handling outside of a fume hood.[10][12]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[10]
Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan ensures safety at every stage of handling.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area.

  • Store the compound in a clearly labeled, tightly sealed container.[13]

  • Keep it in a designated, cool, dry, and well-ventilated storage area away from incompatible materials such as strong oxidizing agents.[4][9]

2. Handling and Use:

  • All handling of the solid compound should be done within a certified chemical fume hood to minimize inhalation exposure.[9][14]

  • Use a powder-coated balance enclosure for weighing to control the generation of dust.[13]

  • Use dedicated spatulas and weighing papers. After dispensing, immediately and securely close the primary container.

  • When preparing solutions, slowly add the solvent to the weighed compound to prevent splashing.

3. Spill Management:

  • Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.[15]

  • Ventilate: Ensure the area is well-ventilated.[15]

  • Contain: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust.[4][15] For liquid spills, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container.[5][15]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent or detergent and water.[15] All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (e.g., used gloves, bench paper, weighing paper) must be collected in a designated, clearly labeled hazardous waste container.[2][10]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[2] Never mix with other waste streams.[2][9]

  • Container Management: Waste containers must be kept securely closed, properly labeled with the full chemical name and hazard symbols, and stored in a designated satellite accumulation area with secondary containment.[2][15]

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste disposal facility.[2]

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling of 3-(4-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Hazard Assessment b Don PPE a->b Proceed with caution c Weighing b->c Enter controlled area d Dispensing c->d e Solution Preparation d->e f Decontaminate Workspace e->f After experiment g Segregate Waste f->g h Doff PPE g->h i Store Waste Securely h->i

Caption: Workflow for handling novel chemical compounds.[13]

References

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
  • m-BROMONITROBENZENE - Organic Syntheses Procedure.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem.
  • 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid - AK Scientific, Inc.
  • Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Safety Rules in Chemical Laboratories: A Practical Guide | US - SDS Manager.
  • Safety Data Sheet - CymitQuimica.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • A Step-by-Step Guide to the Proper Disposal of 2-Bromo-6-methyl-4-nitroanisole - Benchchem.
  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • 4-Bromopyrazole - Safety Data Sheet - ChemicalBook.
  • Safety Data Sheet: Propionic acid - Carl ROTH.
  • 3-Amino-4-bromo-1H-pyrazole SAFETY DATA SHEET - Fisher Scientific.
  • 3-Nitropropionic Acid - Safety Data Sheet.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide - Blog - Crystalgen, Inc.
  • Biological remediation of explosives and related nitroaromatic compounds - PubMed.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid - AK Scientific, Inc.

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×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.